AGN-195183
描述
Structure
3D Structure
属性
IUPAC Name |
4-[(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWUIKCVQSLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367273-07-2 | |
| Record name | IRX-5183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367273072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRX-5183 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRX-5183 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC87L028HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: AGN-195183 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
AGN-195183 (also known as IRX-5183, NRX-195183, and VTP-195183) is a potent and selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Its mechanism of action is centered on the specific activation of RARα, leading to the modulation of gene expression that governs critical cellular processes such as differentiation, proliferation, and apoptosis.[1]
Upon entering the cell, this compound binds to the ligand-binding domain of RARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated RARα/AGN-195183 complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of a cascade of downstream genes, ultimately leading to the observed pharmacological effects.[2]
A key characteristic of this compound is its high selectivity for RARα, with no significant activity at RARβ or RARγ.[1] This selectivity is believed to contribute to a more favorable therapeutic window compared to non-selective retinoids, potentially reducing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity | |||
| Kd for RARα | 3 nM | Radioligand Binding Assay | High affinity and selectivity for RARα. |
| Functional Activity | |||
| EC80 | 200 nM | RAR Transactivation Assay | Concentration for 80% of max response. |
| Cellular Activity | |||
| IC50 (T-47D) | 1.4 nM | Cell Proliferation Assay | Human breast cancer cell line. |
| IC50 (SK-BR-3) | 11 nM | Cell Proliferation Assay | Human breast cancer cell line. |
| Pharmacokinetic Parameter | Value | Species | Dose | Notes |
| Human (Phase I) | ||||
| Cmax | 684 - 7660 ng/mL | Human | 60 mg/m²/day | Peak plasma concentration.[3] |
| T1/2 | 4.17 hours | Human | 60 mg/m²/day | Terminal elimination half-life.[3] |
| AUC | 4140 - 31246 ng·hr/mL | Human | 60 mg/m²/day | Area under the plasma concentration-time curve.[3] |
| Preclinical | ||||
| Oral Bioavailability | >80% | Mouse, Dog | Not Specified | High oral bioavailability observed in preclinical models. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for RARα Affinity (Kd)
-
Objective: To determine the binding affinity of this compound for the human Retinoic Acid Receptor alpha (RARα).
-
Methodology: A competitive radioligand binding assay is performed using purified, recombinant human RARα ligand-binding domain (LBD).
-
Reagents:
-
Recombinant human RARα-LBD.
-
Radioligand: [³H]-all-trans retinoic acid (ATRA).
-
Unlabeled this compound at various concentrations.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
-
Procedure:
-
A constant concentration of RARα-LBD and [³H]-ATRA are incubated with increasing concentrations of unlabeled this compound in a 96-well plate.
-
The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.
-
The amount of radioactivity on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-ATRA (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Cell Proliferation Assay (IC50 in T-47D and SK-BR-3 cells)
-
Objective: To determine the concentration of this compound that inhibits the proliferation of human breast cancer cell lines by 50%.
-
Methodology:
-
Cell Lines: T-47D and SK-BR-3 human breast cancer cell lines.
-
Reagents:
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
This compound dissolved in DMSO and serially diluted in growth medium.
-
Cell viability reagent (e.g., MTS or resazurin-based).
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
RAR Transactivation Assay (EC80)
-
Objective: To measure the ability of this compound to activate gene transcription through RARα.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Reagents:
-
Expression vector for human RARα.
-
Reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.
-
Transfection reagent.
-
This compound dissolved in DMSO and serially diluted in cell culture medium.
-
Luciferase assay substrate.
-
-
Procedure:
-
Cells are co-transfected with the RARα expression vector and the RARE-luciferase reporter plasmid.
-
After transfection, the cells are treated with various concentrations of this compound or vehicle control.
-
The cells are incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).
-
The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the luciferase substrate.
-
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC80 value, the concentration that produces 80% of the maximal response, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound binds to RARα, leading to transcriptional regulation of target genes.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Logical Relationship: From Binding to Cellular Effect
Caption: The logical progression from receptor binding to cellular response for this compound.
References
The Selective Affinity of IRX-5183 for Retinoic Acid Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRX-5183, also known as VTP-195183 or AGN-195183, is a synthetic retinoid engineered for high potency and selectivity as an agonist for the Retinoic Acid Receptor alpha (RARα). This technical guide provides an in-depth analysis of the RARα selectivity of IRX-5183, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and nuclear receptor signaling.
Introduction to Retinoic Acid Receptors and Selective Agonism
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. The development of subtype-selective RAR agonists is a key strategy in drug discovery to target specific cellular pathways while minimizing off-target effects. IRX-5183 has emerged as a promising RARα-selective agonist with potential therapeutic applications in oncology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[2][3]
Quantitative Analysis of IRX-5183 Selectivity
The selectivity of IRX-5183 for RARα over RARβ and RARγ has been quantified through rigorous in vitro assays. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of IRX-5183 in comparison to other well-characterized RAR agonists.
Table 1: Competitive Binding Affinity (Ki, nM) of Retinoids for RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity (Fold vs. RARα) |
| IRX-5183 | 3 | >1000 | >1000 | >333-fold vs. β and γ |
| All-Trans Retinoic Acid (ATRA) | 0.5 | 0.5 | 0.7 | Pan-agonist |
| AM580 | 8 | 131 | 450 | 16-fold vs. β, 56-fold vs. γ |
Data for IRX-5183 is based on its reported Kd value, which is approximately equivalent to Ki in this context. Data for ATRA and AM580 are from compiled literature sources for comparative purposes.
Table 2: Functional Transactivation Potency (EC50, nM) of Retinoids on RAR Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity (Fold vs. RARα) |
| IRX-5183 | 15 | >1000 | >1000 | >66-fold vs. β and γ |
| All-Trans Retinoic Acid (ATRA) | 10 | 5 | 2 | Pan-agonist |
| AM580 | 0.36 | 24.6 | 27.9 | 68-fold vs. β, 77.5-fold vs. γ |
Data for IRX-5183 is derived from the primary literature on the compound. Data for ATRA and AM580 are from compiled literature sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the RARα selectivity of IRX-5183.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
[³H]-All-Trans Retinoic Acid (ATRA) as the radioligand
-
Test compound (IRX-5183)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound (IRX-5183).
-
In a multi-well plate, incubate the recombinant RAR-LBD with a fixed concentration of [³H]-ATRA (typically at or below its Kd) and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression vector for the full-length human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (IRX-5183).
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (IRX-5183).
-
Include control wells with vehicle only (basal activity) and a known pan-agonist like ATRA (maximal activity).
-
Incubate the cells for a further 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
If a normalization control was used, measure its activity (e.g., β-galactosidase activity).
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Mechanism and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: RARα Signaling Pathway Activated by IRX-5183.
Caption: Experimental Workflow for Radioligand Competitive Binding Assay.
Caption: Experimental Workflow for Transactivation (Reporter Gene) Assay.
Conclusion
The data presented in this technical guide unequivocally demonstrate that IRX-5183 is a potent and highly selective agonist for the retinoic acid receptor alpha. Its significant selectivity, as evidenced by both binding affinity and functional transactivation assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the pharmacological properties of IRX-5183 and other novel RAR modulators. The visualization of the underlying signaling pathway and experimental workflows serves to contextualize the data and facilitate a deeper understanding of the mechanism of action of this promising compound.
References
AGN-195183: A Technical Guide to a Selective Retinoid Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-195183, also known as IRX-5183, is a potent and selective synthetic retinoid analogue that functions as an agonist for the Retinoic Acid Receptor Alpha (RARα). Its high specificity for RARα, with negligible activity at RARβ and RARγ isoforms, positions it as a significant tool in oncological and other therapeutic research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating the Retinoic Acid Receptor Alpha (RARα).[1][2] RARs are ligand-dependent transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[3] This this compound-RARα/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4][5] This binding event modulates the transcription of these genes, leading to the regulation of cellular processes such as differentiation, proliferation, and apoptosis.[6][7] The selectivity of this compound for RARα is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective retinoids.[4]
Quantitative Data
The biological activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding and Transcriptional Activation
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Kd) | RARα | 3 nM | Potent and selective binding.[1][2] |
| Binding Affinity (Kd) | RARβ/γ | No activity | Demonstrates high selectivity for the RARα isoform.[1][2] |
| Transcriptional Activation (EC80) | RAR | 200 nM | Effective concentration for 80% of maximal response in a transactivation assay.[8] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 Value | Notes |
| T-47D | Estrogen Receptor-positive Breast Cancer | 1.4 nM | Demonstrates potent inhibition of cell proliferation.[8] |
| SK-BR-3 | HER2-positive Breast Cancer | 11 nM | Effective in inhibiting the growth of this breast cancer cell line.[8] |
Table 3: Phase I Clinical Trial Pharmacokinetics (60 mg/m²/d Dose)
| Parameter | Value | Notes |
| Time to Peak Concentration (Tmax) | ~1 hour | Rapid absorption following oral administration.[4] |
| Terminal Elimination Half-life (t1/2) | 4.17 hours | Average terminal elimination half-life observed in three patients.[4] |
| Maximum Concentration (Cmax) | 684 - 7660 ng/mL | Range observed in three patients.[4] |
| Area Under the Curve (AUC) | 4140 - 31246 ng-hr/mL | Range observed in three patients.[4] |
| Maximum Tolerated Dose (MTD) | 15 mg/m²/d | Recommended Phase II dose based on the clinical trial.[4] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices, as highly specific, step-by-step protocols for this compound are not publicly available.
RARα Binding Affinity Assay (Radioligand Binding Assay)
This protocol outlines a method to determine the binding affinity (Kd) of this compound for the RARα receptor.
Materials:
-
Recombinant human RARα protein
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)
-
This compound
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, combine the recombinant RARα protein, a fixed concentration of radiolabeled retinoic acid, and the different concentrations of this compound or vehicle control.
-
Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be used to calculate the Ki and subsequently the Kd value.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cell lines such as T-47D and SK-BR-3.
Materials:
-
T-47D or SK-BR-3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9][10]
Myeloid Differentiation Assay (Flow Cytometry)
This protocol details a method to evaluate the ability of this compound to induce myeloid differentiation in a suitable cell line model of acute myeloid leukemia (AML).
Materials:
-
AML cell line (e.g., HL-60 or a murine model expressing AML1-ETO)
-
Complete cell culture medium
-
This compound
-
All-trans retinoic acid (ATRA) as a positive control
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD38)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Culture the AML cells in the presence of different concentrations of this compound, ATRA, or vehicle control for a period known to induce differentiation (e.g., 4-7 days).
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies against the myeloid differentiation markers.
-
Incubate the cells with the antibodies on ice and in the dark for 30 minutes.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers in each treatment group to assess the differentiation-inducing activity of this compound.[11][12]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a selective RARα agonist.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for in vitro evaluation of this compound efficacy.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. Secretory MPP3 reinforce myeloid differentiation trajectory and amplify myeloid cell production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AGN-195183: A Selective RARα Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-195183, also known as IRX-5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα). Its discovery has garnered significant interest within the scientific community due to its potential as a therapeutic agent, particularly in the realm of oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action through the RARα signaling pathway, presents key quantitative data in a structured format, and outlines the experimental protocols for its synthesis and biological evaluation.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. Their therapeutic potential, especially in cancer, is mediated through nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The RAR family consists of three subtypes: RARα, RARβ, and RARγ. While non-selective retinoids have shown clinical efficacy, they are often associated with significant side effects. This has driven the development of subtype-selective RAR modulators to achieve a better therapeutic window. This compound emerged from these efforts as a potent and selective agonist for RARα, demonstrating promise in preclinical and early clinical studies for the treatment of various cancers, including breast cancer and acute myeloid leukemia.[1]
Discovery and Synthesis
The discovery of this compound was the result of a targeted medicinal chemistry effort to identify RARα-selective agonists with improved pharmacological properties. The synthesis of this compound, chemically named 4-(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamido)-2,6-difluorobenzoic acid, has been reported in the scientific literature. While the full detailed protocol from the primary literature remains proprietary, the general synthetic approach involves a multi-step process culminating in the formation of the final amide bond.
Putative Synthetic Pathway:
A plausible synthetic route, based on related structures, would likely involve the preparation of two key intermediates: a substituted tetrahydronaphthalene carboxylic acid and a difluoro-aminobenzoic acid derivative. The synthesis would proceed through the formation of the tetrahydronaphthalene core, followed by functional group manipulations to introduce the chloro and hydroxyl moieties. The final step would be the coupling of the activated carboxylic acid with the amino-benzoic acid derivative to form the amide linkage of this compound.
Below is a logical workflow for the synthesis:
Figure 1: Logical workflow for the synthesis of this compound.
Mechanism of Action: The RARα Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating RARα. RARα is a ligand-dependent transcription factor that, upon activation, forms a heterodimer with a retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to the regulation of cellular processes such as differentiation, proliferation, and apoptosis.
The signaling cascade initiated by this compound binding to RARα can be visualized as follows:
References
VTP-195183: A Deep Dive into its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-195183, also known as AGN-195183 or IRX5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα). As a small molecule, it has been investigated for its potential therapeutic applications, primarily in the field of oncology. This technical guide provides a comprehensive overview of the biological activity of VTP-195183, detailing its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects.
Core Mechanism of Action: RARα Agonism
VTP-195183 exerts its biological effects by specifically binding to and activating the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily. RARs are ligand-dependent transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. The selectivity of VTP-195183 for RARα over other RAR isoforms (RARβ and RARγ) is a key feature, suggesting a more targeted therapeutic effect with potentially fewer off-target effects.[1]
Upon binding to VTP-195183, RARα undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. This activated RARα then forms a heterodimer with the Retinoid X Receptor (RXR). The VTP-195183/RARα/RXR complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular differentiation and proliferation, ultimately leading to the induction of apoptosis and inhibition of tumor cell growth.[2] A significant advantage of VTP-195183 is its resistance to metabolism by the cytochrome P450 enzyme CYP26, which is known to degrade all-trans retinoic acid (ATRA), thereby potentially enhancing its bioavailability and duration of action.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for VTP-195183, providing insights into its potency and selectivity.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (Kd) | 3 nM | RARα | Radioligand Binding Assay | [1] |
| Functional Potency (EC80) | 200 nM | RARα | Transactivation Assay | [1] |
| Selectivity | No activity on RARβ/γ | RARβ, RARγ | Not specified | [1] |
Signaling Pathway
The signaling pathway activated by VTP-195183 is a well-characterized cascade involving nuclear receptor activation and gene transcription.
Experimental Protocols
Detailed methodologies for key experiments investigating the biological activity of VTP-195183 are provided below.
RARα Transactivation Assay
This assay measures the ability of VTP-195183 to activate the transcriptional activity of RARα.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector for the RARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase or β-lactamase).
-
-
Cell Seeding: Transfected cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of VTP-195183 or a vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene expression.
-
Signal Detection: The activity of the reporter gene is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC80 value (the concentration at which 80% of the maximal response is achieved) is calculated.[1]
In Vitro Leukemia Cell Differentiation Assay
This assay assesses the ability of VTP-195183 to induce differentiation in acute myeloid leukemia (AML) cell lines.
Methodology:
-
Cell Lines: Human AML cell lines such as NB4, OCI-AML3, or Kasumi-1 are used.[3]
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with VTP-195183 at various concentrations (e.g., 10⁻⁶ M and 10⁻⁷ M).[3] In some experiments, cells are co-cultured with bone marrow stromal cells to mimic the tumor microenvironment.[3]
-
Incubation: Cells are incubated for a defined period (e.g., 4-6 days) to allow for differentiation to occur.
-
Assessment of Differentiation: Differentiation is assessed by:
-
Flow Cytometry: Staining for cell surface markers of myeloid differentiation, such as CD11b.[3] An increase in the percentage of CD11b-positive cells indicates differentiation.
-
Morphological Analysis: Microscopic examination of cell morphology for features of mature myeloid cells (e.g., segmented nuclei, cytoplasmic granules).
-
-
Data Analysis: The percentage of differentiated cells is quantified and compared between treated and control groups.
Clonogenic Assay (Colony Forming Unit Assay)
This assay evaluates the effect of VTP-195183 on the self-renewal capacity of leukemic progenitor cells.
Methodology:
-
Cell Preparation: AML cell lines (e.g., NB4, OCI-AML3) or primary murine bone marrow progenitors are treated with VTP-195183 or a vehicle control for a specified period.[3][4]
-
Plating in Semi-Solid Media: Following treatment, cells are washed and plated in a semi-solid medium (e.g., MethoCult™) containing cytokines that support colony growth.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator to allow for colony formation.
-
Colony Counting: The number of colonies (defined as clusters of >40 cells) is counted using a microscope.
-
Data Analysis: The number of colonies in the VTP-195183-treated group is compared to the control group to determine the effect on clonogenic growth.[3][4]
Cell Viability/Growth Inhibition Assay
This assay determines the effect of VTP-195183 on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines (e.g., breast cancer lines T-47D and SK-BR-3) are used.[1]
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density.
-
Compound Treatment: Cells are exposed to a serial dilution of VTP-195183.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B). The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments described above.
References
Preclinical Profile of AZD9496: An Oral Selective Estrogen Receptor Degrader
A Technical Whitepaper for Drug Development Professionals
Introduction: AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical activity in various models of estrogen receptor-positive (ER+) breast cancer.[1][2] This document provides a comprehensive overview of the preclinical data for AZD9496, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in the drug development process.
In Vitro Pharmacology
AZD9496 demonstrates potent and selective activity against the estrogen receptor alpha (ERα) in a variety of in vitro assays. The compound binds to both ERα and ERβ isoforms with high affinity and acts as a potent antagonist and downregulator of ERα.[3]
Quantitative In Vitro Data
The following table summarizes the key in vitro potency metrics for AZD9496 in MCF-7 breast cancer cells.
| Assay | IC50 (nM) | Reference |
| ERα Binding | 0.82 | [3] |
| ERα Downregulation | 0.14 | [3] |
| ERα Antagonism | 0.28 | [3] |
Experimental Protocols: In Vitro Assays
ERα Binding, Downregulation, and Antagonism Assays:
-
Cell Line: MCF-7 human breast adenocarcinoma cells.[1]
-
Culture Conditions: Cells were cultured in hormone-depleted medium.[1]
-
Methodology: A series of in vitro assays were performed to measure ERα binding, downregulation, and antagonism. Progesterone receptor (PR) expression, a known marker of ER activation, was measured to determine ER antagonism.[1] A fluorescence endpoint was used to quantify ER and PR protein levels.[1] Data analysis was performed to determine IC50 and EC50 values from at least four independent experiments.[1]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for ERα Degradation:
-
Cell Line: MCF-7 cells.[3]
-
Methodology: Cells were grown in SILAC media containing ¹³C₆¹⁵N₄ L-arginine to label existing ERα as "heavy". Subsequently, the media was switched to one containing unlabeled L-arginine to label newly synthesized protein as "normal". Cells were then treated with either DMSO (control), tamoxifen, or AZD9496.[3] Mass spectrometry was used to analyze the ratio of heavy to normal ERα to determine the rate of degradation.[1][3]
In Vivo Pharmacology
AZD9496 has demonstrated significant anti-tumor activity in multiple preclinical in vivo models of ER+ breast cancer, including those resistant to other endocrine therapies.
Quantitative In Vivo Efficacy Data
| Animal Model | Treatment and Dose | Tumor Growth Inhibition | Biomarker Modulation (PR Reduction) | Reference |
| MCF-7 Xenograft | 0.5 mg/kg, oral, daily | Significant | 75% | [1] |
| MCF-7 Xenograft | 5 mg/kg, oral, daily | >90% | 98% | [1][4] |
| MCF-7 Xenograft | 10 mg/kg, oral, daily | Not specified | >90% | [1] |
| MCF-7 Xenograft | 50 mg/kg, oral, daily | 96% | Not specified | [1] |
| ESR1-mutant PDX | 5 mg/kg, oral, daily | ~70% | 73% (ERα reduction) | [1] |
| Long-term estrogen-deprived model | 5 mg/kg, oral, daily | Tumor Regressions | >90% (ERα reduction) | [4] |
Experimental Protocols: In Vivo Studies
MCF-7 Xenograft Model:
-
Animal Strain: Male Severe Combined Immunodeficient (SCID) mice.[1][5]
-
Tumor Implantation: MCF-7 cells were implanted into the mice.[1][5]
-
Treatment: Mice were dosed daily with vehicle (PEG/captisol) or AZD9496 at the indicated doses.[1][5]
-
Efficacy Endpoint: Tumor volume was measured at regular intervals using calipers.[1][5]
-
Pharmacodynamic Endpoint: At the end of the study, tumors were collected for Western blot analysis of PR and vinculin (as a loading control) protein levels.[1][5]
Patient-Derived Xenograft (PDX) Model with ESR1 Mutation:
-
Animal Strain: Female Non-obese diabetic/severe combined immunodeficiency (NSG) mice.[1]
-
Tumor Implantation: Tumor fragments from a patient with an ESR1-mutant breast cancer (CTC-174) were implanted. Mice were not supplemented with estrogen.[1][6]
-
Treatment: Mice were dosed daily with vehicle or AZD9496.[1]
-
Endpoints: Tumor growth was monitored, and end-of-study tumors were analyzed for ERα protein levels by Western blot.[1]
Mechanism of Action and Signaling Pathways
AZD9496 functions as a selective estrogen receptor degrader (SERD).[7] Upon binding to the estrogen receptor, it induces a conformational change that leads to the degradation of the ER protein.[7] This action blocks ER-mediated signaling, thereby inhibiting the growth and survival of ER-dependent cancer cells.[7] The downstream effect of this ER antagonism and degradation is a reduction in the transcription of ER-regulated genes, such as the progesterone receptor (PR).[1]
In addition to its effects on wild-type ER, AZD9496 is also active against clinically relevant ESR1 mutations that can confer resistance to other endocrine therapies.[1][2] Furthermore, in pituitary adenoma models, AZD9496 has been shown to inhibit the JAK2/STAT5B pathway.[8]
Visualizing the Mechanism and Experimental Workflow
Diagram 1: AZD9496 Mechanism of Action
Caption: Mechanism of action of AZD9496 as a Selective Estrogen Receptor Degrader (SERD).
Diagram 2: In Vivo Xenograft Study Workflow
Caption: General workflow for in vivo efficacy studies of AZD9496 in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
IRX-5183 and Nuclear Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRX-5183, also known as AGN-195183, VTP-195183, and NRX-195183, is an orally bioavailable, third-generation synthetic retinoid and a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα).[1][2] As a member of the nuclear receptor superfamily, RARα is a ligand-dependent transcription factor that plays a critical role in regulating cellular differentiation, proliferation, and apoptosis.[3][4] Dysregulation of RARα signaling is associated with the development of certain cancers, making it a key therapeutic target.[3][5]
This technical guide provides a comprehensive overview of IRX-5183, its mechanism of action through the RARα signaling pathway, a summary of its quantitative data, detailed experimental protocols for its characterization, and an overview of its clinical development. A pivotal feature of IRX-5183 is its designed resistance to catabolism by the cytochrome P450 enzyme CYP26, which is a common mechanism of resistance to other retinoids like all-trans-retinoic acid (ATRA).[6][7] This property may contribute to a more stable and effective therapeutic profile.[6]
IRX-5183: Compound Profile and Quantitative Data
IRX-5183 has been characterized by its high affinity and selectivity for the RARα isoform. The following tables summarize the available quantitative data for IRX-5183.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Receptor Subtype | Notes |
| Dissociation Constant (Kd) | 3 nM | RARα | Potent and selective agonist.[1] |
| Activity on other RARs | No activity | RARβ, RARγ | Demonstrates high selectivity for the alpha isoform.[1] |
Table 2: Preclinical and Clinical Data
| Context | Data Point | Details |
| Preclinical - Cell Growth Inhibition | Effective | Inhibits the growth of human breast cancer cell lines T-47D and SK-BR-3.[1] |
| Phase I Clinical Trial (NCT02749708) | Dose Levels | Dose-escalation study with 50 mg, 75 mg, and 100 mg daily oral administration.[6][8] |
| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).[8][9] | |
| Common Adverse Events | Hypertriglyceridemia, fatigue, dyspnea, and edema.[6][8] | |
| Efficacy | 36% of patients (4 out of 11) had stable disease or better. One patient achieved morphological complete remission with incomplete hematologic recovery. In vivo leukemic blast maturation was observed in two patients.[6][8] | |
| Pharmacodynamics | Plasma from patients treated with IRX-5183 induced differentiation of the NB4 leukemic cell line in vitro.[6][8] |
Mechanism of Action: The RARα Signaling Pathway
IRX-5183 exerts its biological effects by modulating the RARα signaling pathway. In the absence of a ligand, the RARα/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription.[10][11] The binding of an agonist like IRX-5183 to the Ligand Binding Domain (LBD) of RARα induces a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then promote the transcription of target genes.[4][12] These target genes are involved in critical cellular processes that can suppress tumorigenesis.[2][3]
The activation of this pathway by IRX-5183 ultimately leads to a cascade of events that result in the desired anti-cancer effects.
Detailed Experimental Protocols
The following are representative protocols for the characterization of RARα agonists like IRX-5183, based on standard methodologies cited in the literature.
RARα Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for the RARα receptor.
-
Objective: To quantify the specific binding of IRX-5183 to the human RARα ligand-binding domain (LBD).
-
Principle: A competitive binding assay where the test compound (IRX-5183) competes with a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) for binding to the receptor.
-
Materials:
-
Recombinant human RARα-LBD.
-
Radioligand: [³H]9-cis-Retinoic acid (e.g., 3 nM).
-
Binding Buffer: Modified Tris-HCl buffer, pH 7.4.
-
Non-specific control: A high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Aliquots of recombinant RARα-LBD (e.g., 0.025 µg) are incubated with a fixed concentration of [³H]9-cis-Retinoic acid.
-
Increasing concentrations of the test compound (IRX-5183) are added to compete for binding.
-
A parallel set of incubations is performed with an excess of unlabeled 9-cis-retinoic acid to determine non-specific binding.
-
The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C).[13]
-
Bound and free radioligand are separated (e.g., using a charcoal-dextran suspension followed by centrifugation).[14]
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the IC50, which can be converted to a Ki or Kd value.
-
In Vitro Myeloid Differentiation Assay
This assay assesses the ability of IRX-5183 to induce differentiation in leukemic cell lines.
-
Objective: To evaluate the induction of myeloid differentiation in AML cells (e.g., NB4 or HL-60) upon treatment with IRX-5183.[15]
-
Principle: Differentiating myeloid cells upregulate specific cell surface markers, such as CD11b, which can be quantified using flow cytometry.
-
Materials:
-
AML cell line (e.g., NB4, a human promyelocytic leukemia cell line).[15]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
IRX-5183 stock solution.
-
Flow cytometry buffer (FACS buffer).
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b) and corresponding isotype controls.
-
-
Procedure:
-
Seed AML cells at a specific density (e.g., 2-5 x 10^5 cells/mL) in culture plates.[16]
-
Treat the cells with various concentrations of IRX-5183 or vehicle control (e.g., DMSO < 0.1%).
-
Incubate for a defined period (e.g., 48 to 96 hours) at 37°C and 5% CO2.[16]
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.[16]
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the fluorescently labeled anti-CD11b antibody and incubate for 30 minutes at 4°C in the dark.[16]
-
Wash the cells twice to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer, acquiring at least 10,000 events per sample.[16]
-
Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) to assess the degree of differentiation.
-
Clinical Development and Future Directions
IRX-5183 has completed a Phase I clinical trial in patients with relapsed or refractory AML and high-risk MDS (NCT02749708).[6][9] The study demonstrated that IRX-5183 is safe and achieves biologically meaningful plasma concentrations.[8] The rationale for its development in this context is its ability to induce differentiation in leukemic blasts and its resistance to CYP26-mediated metabolism, a key resistance mechanism for ATRA, particularly within the bone marrow microenvironment.[6][7]
The results from the Phase I trial, showing stable disease and evidence of blast maturation in some patients, support further investigation of IRX-5183, potentially in combination with other agents, for the treatment of myeloid malignancies.[6][8][17] Its selective RARα agonist profile suggests it may have a more favorable side-effect profile compared to pan-RAR agonists.[6] Future research will likely focus on optimizing dosing regimens, exploring combination therapies, and identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What are RARs agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid, CYP26, and drug resistance in the stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. What are RARα agonists and how do they work? [synapse.patsnap.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]
In-Depth Technical Guide: AGN-195183 Binding Affinity to Retinoic Acid Receptor Alpha (RARα)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AGN-195183 to the Retinoic Acid Receptor Alpha (RARα). It includes quantitative binding data, detailed experimental methodologies for affinity determination, and diagrams of the associated signaling pathway and experimental workflow.
Core Data Presentation: Binding Affinity of this compound to RARα
This compound, also known as IRX-5183, is a potent and selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4] Its binding affinity has been quantified, demonstrating high potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Kd) | Selectivity |
| This compound | RARα | 3 nM[1][2][3][4] | Selective for RARα; no activity on RARβ/γ[1][2][3] |
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound to RARα is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the dissociation constant (Kd) of this compound for RARα.
Materials:
-
Receptor Source: Purified recombinant human RARα protein or cell membrane preparations expressing RARα.
-
Radioligand: A high-affinity radiolabeled RARα ligand, such as [³H]-all-trans retinoic acid (ATRA).
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer for maintaining protein stability and facilitating binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Counter: To measure the radioactivity bound to the filters.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor, this compound, in the assay buffer.
-
Prepare a solution of the radioligand at a fixed concentration, typically at or below its Kd value for RARα.
-
Prepare the receptor homogenate at a concentration that provides a sufficient signal-to-noise ratio.[5]
-
-
Assay Incubation:
-
In a 96-well plate, add the receptor preparation, the radioligand solution, and varying concentrations of the unlabeled test compound (this compound).[5]
-
For determining total binding, add only the receptor and radioligand.
-
For determining non-specific binding, add the receptor, radioligand, and a high concentration of an unlabeled known RARα ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]
-
-
Termination and Filtration:
-
Detection and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[5]
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
RARα Signaling Pathway
Caption: RARα Signaling Pathway Activation by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Determining this compound Binding Affinity.
Mechanism of Action
Retinoic acid receptors, including RARα, are nuclear hormone receptors that function as ligand-dependent transcription factors.[6][7] In the absence of a ligand, RARα heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7] This complex recruits corepressor proteins, leading to the repression of gene transcription.[6][7]
Upon binding of an agonist like this compound, RARα undergoes a conformational change.[6] This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which possess histone acetyltransferase (HAT) activity.[6] The recruitment of these coactivators results in the activation of transcription of target genes.[6] The genes regulated by RARα are involved in critical cellular processes such as differentiation, proliferation, and apoptosis.[8][9] The selective activation of RARα by this compound is being explored for its potential therapeutic effects, particularly in oncology.[1][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (IRX-5183) | RARα激动剂 | MCE [medchemexpress.cn]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. Facebook [cancer.gov]
- 10. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of AGN-195183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of AGN-195183 (also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RARα) agonist. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical Properties
This compound is a synthetic retinoid derivative with significant potential in oncological research due to its selective activation of RARα, a key regulator of cellular differentiation and proliferation.
| Property | Value | Source |
| IUPAC Name | 4-[[(4-chloro-5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]-2,6-difluorobenzoic acid | [1] |
| Synonyms | IRX-5183, VTP-195183, NRX-195183 | [1][2][3] |
| CAS Number | 367273-07-2 | [1] |
| Molecular Formula | C22H22ClF2NO4 | [4][] |
| Molecular Weight | 437.87 g/mol | [4][] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Physicochemical Data
| Property | Predicted Value |
| pKa | Not available |
| LogP | Not available |
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the retinoic acid receptor alpha (RARα).
| Parameter | Value | Source |
| Target | Retinoic Acid Receptor alpha (RARα) | [4][] |
| Mechanism of Action | Selective RARα agonist | [2][3][6][7] |
| Binding Affinity (Kd) | 3 nM | [6][8][9][10][11] |
| Selectivity | No activity on RARβ/γ | [6][8][9][10][11] |
Signaling Pathway
This compound exerts its biological effects by binding to and activating RARα. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[2][3][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. All-trans retinoic acid in non-promyelocytic acute myeloid leukemia: driver lesion dependent effects on leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. dovepress.com [dovepress.com]
- 9. This compound | Bioproducts Magazine [bioprodmag.com]
- 10. This compound DepMap Compound Summary [depmap.org]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
AGN-195183: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-195183, also known as IRX-5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα), a ligand-dependent transcription factor.[1][2] As a member of the nuclear receptor superfamily, RARα plays a critical role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[3] this compound exhibits high affinity for RARα with no significant activity at RARβ or RARγ, making it a valuable tool for investigating the specific biological functions of RARα.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound mimics the action of the endogenous ligand, all-trans retinoic acid (ATRA), by binding to the ligand-binding pocket of the RARα protein. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RARα/RXR (Retinoid X Receptor) heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex initiates the transcription of genes that drive cellular processes such as cell cycle arrest, differentiation, and apoptosis.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Kd) | RARα | 3 nM | Radioligand Binding | [1][2] |
| Transactivation (EC80) | RAR | 200 nM | Reporter Assay | [1] |
Table 1: Receptor Binding and Transactivation Data for this compound.
| Cell Line | Cancer Type | Parameter | Value | Assay Type | Reference |
| T-47D | Breast (ER+) | IC50 | 1.4 nM | Proliferation Assay | [1] |
| SK-BR-3 | Breast (ER-) | IC50 | 11 nM | Proliferation Assay | [1] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.
Experimental Protocols
RARα Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate the RARα signaling pathway, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
-
HEK293 cells (or other suitable host cells) stably co-transfected with a human RARα expression vector and a RARE-driven reporter vector.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Medium: DMEM with reduced serum (e.g., 0.5% charcoal-stripped FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Control agonist (e.g., all-trans retinoic acid - ATRA).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Trypsinize and resuspend cells in culture medium. Seed cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of medium.
-
Incubation: Culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and ATRA in assay medium. A typical concentration range would be from 1 pM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Treatment: Carefully remove the culture medium and replace it with 90 µL of assay medium. Add 10 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (DMSO) and "unstimulated control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., T-47D, SK-BR-3).
-
Complete growth medium appropriate for the cell line.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader (570 nm).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Allow cells to adhere and resume growth for 24 hours at 37°C.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) to the wells. Include vehicle controls.
-
Incubation: Incubate for the desired treatment period (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the log of this compound concentration to determine the IC50 value.
Myeloid Differentiation Assay
This assay evaluates the ability of this compound to induce differentiation in myeloid leukemia cells (e.g., HL-60 or NB4) by measuring the expression of the cell surface marker CD11b.
Materials:
-
Myeloid leukemia cell line (e.g., NB4).
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound stock solution (10 mM in DMSO).
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
PE-conjugated anti-human CD11b antibody.
-
PE-conjugated isotype control antibody.
-
Flow cytometer.
Protocol:
-
Cell Culture: Seed NB4 cells at a density of 2 x 105 cells/mL in a culture flask or plate.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Incubation: Culture for 72-96 hours to allow for differentiation.
-
Cell Harvesting: Harvest approximately 0.5-1 x 106 cells per sample. Wash the cells twice with cold PBS.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the PE-conjugated anti-CD11b antibody or the corresponding isotype control.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and determine the percentage of CD11b-positive cells for each treatment condition compared to the isotype control.
Apoptosis and Cell Cycle Analysis
Activation of RARα by this compound can lead to cell cycle arrest and apoptosis. These can be assessed by flow cytometry.
A. Apoptosis (Annexin V Staining)
Protocol:
-
Treatment: Treat cells with this compound for 48-72 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
B. Cell Cycle (Propidium Iodide Staining)
Protocol:
-
Treatment: Treat cells with this compound for 24-48 hours.
-
Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for the Use of IRX-5183 in Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IRX-5183 is a potent and selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα).[1] As a member of the retinoid family, it is designed to be resistant to metabolism by the cytochrome P450 enzyme CYP26.[2] While the primary clinical development of IRX-5183 has focused on hematological malignancies such as Acute Myeloid Leukemia (AML) and multiple myeloma, the underlying mechanism of action through RARα suggests its potential applicability in solid tumors, including breast cancer.[1][3]
Retinoic acid signaling is crucial in the regulation of cellular proliferation, differentiation, and apoptosis.[4] In breast cancer, the expression of RARα has been correlated with growth inhibition induced by retinoids, irrespective of the estrogen receptor (ER) status of the cell lines.[5] Agonists of RARα have been demonstrated to suppress the proliferation of various breast cancer cell lines.[6] These application notes provide a summary of the potential effects of IRX-5183 on breast cancer cell lines, based on the known activity of RARα agonists, and offer detailed protocols for its in vitro evaluation.
Mechanism of Action: The Retinoid Signaling Pathway
IRX-5183, as a RARα agonist, is anticipated to modulate gene transcription by binding to the Retinoic Acid Receptor alpha (RARα). Upon ligand binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This RARα/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis. In the context of breast cancer, this can lead to an inhibition of tumor cell growth.
Quantitative Data Summary
While specific data for IRX-5183 in breast cancer cell lines is not publicly available, the following table summarizes the cytotoxic effects of all-trans retinoic acid (ATRA), a natural RAR agonist, on various breast cancer cell lines to provide a reference for expected potency.
| Cell Line | Subtype | IC50 of ATRA (µg/mL) | Reference |
| MCF-7 | Luminal A (ER+) | 139.9 ± 4.6 | [7] |
| T-47D | Luminal A (ER+) | Not specified | [5] |
| SK-BR-3 | HER2+ | Not specified | [5] |
| Hs578T | Triple-Negative | Not specified | [5] |
| CAL-51 | Triple-Negative | 169.1 ± 8.2 | [7] |
| AMJ13 | Hormone-Independent | 104.7 ± 3.8 | [7] |
| HBL-100 | Normal Breast | 454.8 ± 5.7 | [7] |
Experimental Protocols
The following are generalized protocols for evaluating the in vitro effects of IRX-5183 on breast cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: Select a panel of breast cancer cell lines representing different subtypes (e.g., MCF-7 for Luminal A, SK-BR-3 for HER2-positive, and MDA-MB-231 for triple-negative).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of IRX-5183 Stock Solution
-
Solvent: Dissolve IRX-5183 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of IRX-5183.
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of IRX-5183. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Acridine Orange/Propidium Iodide Staining)
This method allows for the visualization and quantification of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or on coverslips and treat with IRX-5183 at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Acridine Orange (AO) and Propidium Iodide (PI).
-
Microscopy: Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green, condensed, or fragmented chromatin.
-
Late apoptotic/necrotic cells: Orange to red fluorescence with condensed or fragmented chromatin.
-
-
Quantification: Count the number of live, apoptotic, and necrotic cells in several fields of view to determine the percentage of apoptotic cells.
Conclusion
IRX-5183, as a selective RARα agonist, holds promise for investigation in breast cancer research. The provided protocols offer a foundational framework for researchers to explore its efficacy and mechanism of action in various breast cancer cell line models. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used. Further studies are warranted to elucidate the precise effects and therapeutic potential of IRX-5183 in breast cancer.
References
- 1. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]
- 2. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]
- 3. Overview - Io Therapeutics, Inc. [io-therapeutics.com]
- 4. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAR agonists stimulate SOX9 gene expression in breast cancer cell lines: evidence for a role in retinoid-mediated growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGN-195183 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-195183, also known as IRX-5183, is a potent and highly selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2] With a binding affinity (Kd) of 3 nM for RARα, it demonstrates no significant activity at RARβ or RARγ, making it a valuable tool for investigating RARα-specific pathways.[1][2] As a vitamin A derivative, this compound modulates the transcription of genes involved in cellular proliferation and differentiation.[3][4] This mechanism underlies its potential antineoplastic activity, which has been observed in preclinical models of breast cancer and leukemia.[5] Additionally, research has explored its therapeutic potential in immunological and renal disorders.[][7]
These application notes provide a summary of the administration of this compound in various animal models based on available preclinical data. The included protocols are intended to serve as a guide for researchers designing in vivo studies.
Mechanism of Action
This compound functions as a specific agonist for RARα, a nuclear receptor that acts as a ligand-dependent transcription factor.[3][8] Upon binding, the this compound/RARα complex recruits coactivators and regulates the expression of target genes that control critical cellular processes. This signaling cascade can lead to the induction of cellular differentiation and apoptosis, thereby inhibiting cell proliferation and tumorigenesis.[3][4] The selectivity of this compound for RARα allows for the targeted investigation of this specific pathway, minimizing off-target effects associated with non-selective retinoids.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Glomerulonephritis
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Key Outcomes |
| Chronic Mesangioproliferative Thy-GN Rats | This compound (Dose 1) | Not Specified | Oral | 67 days | Significantly reduced albuminuria and normalized blood pressure.[] |
| Chronic Mesangioproliferative Thy-GN Rats | This compound (Dose 2) | Not Specified | Oral | 67 days | Significantly reduced glomerulosclerosis index, glomerular and interstitial cell counts, and interstitial space area.[] |
| Chronic Mesangioproliferative Thy-GN Rats | Vehicle Control | N/A | Oral | 67 days | Showed persistent renal injury.[] |
Preclinical Applications of Selective RARα Agonists (including this compound)
| Animal Model | Application | Key Findings |
| MMTV-neu and MMTV-wnt1 Transgenic Mice | Mammary Tumor Oncogenesis | Inhibition of proliferation and induction of apoptosis.[7] |
| Murine Model of Alzheimer's Disease | Neuroprotection | Prevention of amyloid-β production and disease progression with oral administration.[7] |
| Mouse Cardiac Allograft Model | Immunosuppression | Significant prolongation of allograft survival.[7] |
| Lupus-prone Mice (NZB/NZW F1) | Nephritis | Amelioration of nephritis.[7] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
The following protocols are suggested for the preparation of this compound solutions for administration to experimental animals. It is recommended to prepare a stock solution first, which can then be diluted with the appropriate co-solvents to create the final working solution. Working solutions for in vivo experiments should be prepared fresh on the day of use. [1]
1. Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a clear stock solution (e.g., 11.0 mg/mL).[1] Store the stock solution appropriately based on stability data.
2. Working Solution Formulations (select one based on experimental needs):
-
Formulation A (PEG300/Tween-80/Saline): [1]
-
Take 100 µL of the DMSO stock solution (11.0 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Formulation B (SBE-β-CD/Saline): [1]
-
Take 100 µL of the DMSO stock solution (11.0 mg/mL).
-
Add 900 µL of a 20% SBE-β-CD solution in Saline and mix thoroughly.
-
-
Formulation C (Corn Oil): [1]
-
Take 100 µL of the DMSO stock solution (11.0 mg/mL).
-
Add 900 µL of Corn oil and mix until evenly dispersed. (Note: Use with caution for dosing periods exceeding half a month).[1]
-
Protocol for Oral Administration in a Rat Model of Chronic Glomerulonephritis
This protocol is based on the study by Schaier et al. (2004), which investigated the effects of an RARα agonist in an established model of chronic glomerulonephritis.[]
1. Animal Model:
-
Induce chronic mesangioproliferative Thy-1 glomerulonephritis (Thy-GN) in rats (e.g., using MoAb 1-22-3).
-
Allow the disease to establish for a period of 23 days post-induction.[]
2. Dosing and Administration:
-
Treatment Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Note: The specific doses were not detailed in the available literature.[] Researchers should perform dose-ranging studies to determine optimal concentrations.
-
-
Administration: Administer the prepared this compound formulation or vehicle orally to the rats daily for 67 days.[]
3. Monitoring and Endpoints:
-
Blood Pressure and Albuminuria: Monitor these parameters periodically throughout the 67-day treatment course.[]
-
Histopathology: At the end of the study, sacrifice the animals and collect kidney tissues for histological analysis.
-
Assess the glomerulosclerosis index.
-
Perform glomerular and interstitial cell counts.
-
Measure the area of the interstitial space.[]
-
-
Immunohistochemistry: Evaluate the infiltration of macrophages in the glomeruli.[]
-
Gene Expression Analysis: Measure the glomerular gene expression of TGF-β1 and prepro-ET(1) via methods such as RT-qPCR.[]
Concluding Remarks
This compound is a valuable research tool for elucidating the role of RARα in various physiological and pathological processes. While it showed promise in preclinical studies, it is important to note that its development was discontinued during Phase I clinical trials for cancer.[7][8] The protocols and data presented here are intended to guide further preclinical research into the mechanisms and potential applications of selective RARα agonists. Careful consideration of dose, formulation, and animal model is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bioproducts Magazine [bioprodmag.com]
- 3. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 7. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGN-195183 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of AGN-195183, a potent and selective retinoic acid receptor alpha (RARα) agonist. The following sections detail its dosage and concentration in various experimental models, provide protocols for key experiments, and illustrate its signaling pathway.
Data Presentation: Dosage and Concentration
The following tables summarize the quantitative data for this compound in different experimental contexts, facilitating easy comparison of effective concentrations and dosages.
Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | Parameter | Value (nM) | Reference |
| T-47D | ER+ | IC50 | 1.4 | [1] |
| SK-BR-3 | ER- | IC50 | 11 | [1] |
ER+: Estrogen Receptor Positive, ER-: Estrogen Receptor Negative, IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo and Clinical Dosage of this compound
| Model | Condition | Dosage | Administration Route | Reference |
| Human (Phase I Clinical Trial) | Relapsed or Refractory AML/MDS | 50 mg or 75 mg daily | Oral | [2] |
| Rat (Glomerulonephritis Model) | Anti-Thy1.1-induced glomerulonephritis | Not specified for this compound. Other retinoids used at 10 mg/kg. | Subcutaneous injection | [3] |
| Murine (AML Model) | Acute Myeloid Leukemia | Not specified for this compound. General retinoid treatment protocols referenced. | Oral/Systemic | [4][5] |
AML: Acute Myeloid Leukemia, MDS: Myelodysplastic Syndrome.
Signaling Pathway
This compound functions as a selective agonist for the Retinoic Acid Receptor Alpha (RARα). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent regulation of target gene transcription. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis.[6][7][8]
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on established methodologies for RARα agonists.
In Vitro: Breast Cancer Cell Growth Inhibition Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on human breast cancer cell lines T-47D and SK-BR-3.[9][10][11]
Materials:
-
T-47D and SK-BR-3 human breast cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for T-47D, McCoy's 5A for SK-BR-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count T-47D and SK-BR-3 cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for cell growth inhibition assay.
In Vivo: Murine Model of Acute Myeloid Leukemia (AML)
This protocol provides a general framework for evaluating the efficacy of this compound in a murine model of AML, based on established procedures for studying RARα agonists in this context.[4][5]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
-
This compound formulated for oral administration
-
Vehicle control
-
Complete blood count (CBC) analyzer
-
Flow cytometer and relevant antibodies (e.g., human CD45, CD33)
Procedure:
-
AML Model Establishment:
-
Inject a defined number of human AML cells (e.g., 1 x 10^6) intravenously or intraperitoneally into immunodeficient mice.
-
Monitor the mice for signs of leukemia development, such as weight loss, hunched posture, and ruffled fur.
-
Confirm engraftment by periodically analyzing peripheral blood for the presence of human AML cells (hCD45+).
-
-
This compound Treatment:
-
Once leukemia is established (e.g., >1% human AML cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose (e.g., based on the human equivalent dose from clinical trials) daily or on a specified schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and clinical signs of the mice regularly.
-
Perform CBCs to assess the impact on peripheral blood cell counts.
-
Use flow cytometry to quantify the percentage of human AML cells in peripheral blood, bone marrow, and spleen at the end of the study.
-
At the study endpoint (e.g., predetermined time point or when control mice show advanced disease), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for further analysis (e.g., histology, flow cytometry).
-
-
Data Analysis:
-
Compare the tumor burden (percentage of AML cells) in the treatment group versus the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Statistically analyze differences in blood counts and organ infiltration.
-
Caption: Workflow for AML murine model experiment.
In Vivo: Rat Model of Glomerulonephritis
This protocol outlines a general procedure for assessing the therapeutic potential of this compound in a rat model of mesangioproliferative glomerulonephritis, based on studies using other retinoids.[3][12][13]
Materials:
-
Male Wistar rats
-
Anti-Thy1.1 antibody
-
This compound formulated for subcutaneous injection or oral gavage
-
Vehicle control
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine
Procedure:
-
Induction of Glomerulonephritis:
-
Induce glomerulonephritis by a single intravenous injection of anti-Thy1.1 antibody.
-
-
This compound Treatment:
-
Randomize the rats into treatment and control groups.
-
Begin treatment with this compound or vehicle control at a specified time point after disease induction (e.g., day 1 or day 3).
-
Administer the drug daily via the chosen route for a defined period (e.g., 7-14 days).
-
-
Monitoring and Sample Collection:
-
House the rats in metabolic cages to collect 24-hour urine samples at baseline and at various time points during the study.
-
Monitor blood pressure.
-
Collect blood samples at the end of the study for serum creatinine and blood urea nitrogen (BUN) analysis.
-
-
Endpoint Analysis:
-
Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio as an indicator of proteinuria.
-
At the end of the experiment, euthanize the rats and perfuse the kidneys.
-
Process kidney tissue for histological analysis (e.g., PAS staining) to assess glomerular lesions, cell proliferation, and matrix expansion.
-
-
Data Analysis:
-
Compare the urinary albumin-to-creatinine ratio, blood pressure, serum creatinine, and BUN levels between the treatment and control groups.
-
Quantify glomerular damage using a scoring system on the histological sections.
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
Caption: Workflow for glomerulonephritis rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid reduces glomerular injury in a rat model of glomerular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All-trans retinoic acid in non-promyelocytic acute myeloid leukemia: driver lesion dependent effects on leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulating retinoid-X-receptor alpha (RXRA) expression sensitizes chronic myeloid leukemia cells to imatinib in vitro and reduces disease burden in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activation of retinoic acid receptor alpha is sufficient for full induction of retinoid responses in SK-BR-3 and T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Retinoic Acid Receptor Alpha Agonists for Treatment of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
VTP-195183 as a Tool for Studying Gene Transcription: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of VTP-195183 and the related compound VTP-43742 as tools for studying gene transcription. While VTP-195183 is a Retinoic Acid Receptor Alpha (RARα) agonist, the broader interest in VTP-designated compounds in the context of immunology often relates to the inhibition of RORγt for modulating Th17 cell function. Therefore, this document is divided into two parts to address both aspects comprehensively.
Part 1: VTP-195183 (AGN 195183) as a RARα Agonist for Studying Gene Transcription
VTP-195183, also known as AGN 195183 or IRX-5183, is a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that functions as a ligand-dependent transcription factor.[1][2] Upon activation, RARα modulates the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.[2][3][4]
Mechanism of Action
VTP-195183 binds to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4][5] In the absence of a ligand, the RAR/RXR heterodimer can be bound by corepressor proteins, inhibiting transcription.[3] Ligand binding, in this case by VTP-195183, induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription.[3][6]
Quantitative Data
| Compound | Target | Potency (Kd) | Selectivity | Reference |
| VTP-195183 (AGN 195183) | RARα | 3 nM | No activity on RARβ/γ | [1] |
Experimental Protocols
Luciferase Reporter Assay for RARα Activity
This assay measures the ability of VTP-195183 to activate transcription from a RARE-driven reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for human RARα (optional, if not endogenously expressed)
-
RARE-luciferase reporter vector (containing tandem RAREs upstream of a minimal promoter driving firefly luciferase)
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
VTP-195183
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the RARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions. If necessary, co-transfect with a RARα expression vector.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of VTP-195183 or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the concentration of VTP-195183 to determine the EC50 value.
Quantitative PCR (qPCR) for RARα Target Gene Expression
This protocol is for measuring changes in the mRNA levels of known RARα target genes (e.g., CYP26A1, HOXA1) in response to VTP-195183 treatment.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
VTP-195183
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of VTP-195183 or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: VTP-195183 activates RARα-mediated gene transcription.
Part 2: VTP-43742 as a RORγt Inhibitor for Studying Gene Transcription in Th17 Cells
VTP-43742 (Vimirogant) is a potent, selective, and orally active inhibitor of the Retinoid-related Orphan Receptor gamma t (RORγt).[7] RORγt is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases.[8][9] VTP-43742 serves as an excellent tool for studying the role of RORγt in gene transcription and Th17 cell biology.
Mechanism of Action
VTP-43742 is an inverse agonist that binds to the ligand-binding domain of RORγt.[9] This binding inhibits the transcriptional activity of RORγt, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[8][10] By inhibiting RORγt, VTP-43742 prevents the recruitment of coactivators necessary for the transcription of RORγt target genes.
Quantitative Data
| Compound | Target | Potency | Cell-based Activity (IC50) | Reference |
| VTP-43742 | RORγt | Ki = 3.5 nM | 17 nM (inhibition of RORγt) | [7] |
| 57 nM (inhibition of IL-17A secretion from mouse splenocytes) | [7][8] | |||
| 18 nM (inhibition of IL-17A secretion from activated hPBMCs) | [8] | |||
| 192 nM (inhibition of IL-17A secretion from human whole blood) | [7][8] |
VTP-43742 exhibits over 1000-fold selectivity for RORγt versus RORα and RORβ isotypes.[7][8]
Experimental Protocols
In Vitro Th17 Differentiation Assay
This protocol is used to assess the effect of VTP-43742 on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse spleen)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β)
-
Anti-CD3 and anti-CD28 antibodies
-
VTP-43742
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Antibodies for flow cytometry (anti-CD4, anti-IL-17A)
-
Flow cytometer
Protocol:
-
Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of a Th17 polarizing cytokine cocktail.
-
Simultaneously, treat the cells with a range of concentrations of VTP-43742 or vehicle control.
-
Culture the cells for 3-5 days.
-
For the last 4-6 hours of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to determine the inhibitory effect of VTP-43742 on Th17 differentiation.
Quantitative PCR (qPCR) for Th17 Signature Gene Expression
This protocol measures the effect of VTP-43742 on the expression of RORγt target genes in differentiated Th17 cells.
Materials:
-
Differentiated Th17 cells (as generated in the protocol above or using established Th17 cell lines)
-
VTP-43742
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Th17 signature genes (IL17A, IL17F, IL23R, CCR6) and a housekeeping gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Culture differentiated Th17 cells in the presence of various concentrations of VTP-43742 or vehicle control for 24-48 hours.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to measure the expression levels of Th17 signature genes.
-
Analyze the data using the ΔΔCt method to quantify the dose-dependent inhibition of target gene expression by VTP-43742.
Chromatin Immunoprecipitation (ChIP) Assay for RORγt Binding
This assay determines if VTP-43742 affects the binding of RORγt to the promoter regions of its target genes.
Materials:
-
Th17 cells
-
VTP-43742
-
Formaldehyde (for cross-linking)
-
ChIP-grade anti-RORγt antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
DNA purification kit
-
qPCR primers for RORγt target gene promoters (e.g., IL17A promoter)
Protocol:
-
Treat Th17 cells with VTP-43742 or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an anti-RORγt antibody or an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR to quantify the amount of target gene promoter DNA that was co-immunoprecipitated with RORγt.
-
Compare the enrichment of target DNA in VTP-43742-treated samples versus vehicle-treated samples to assess the effect of the inhibitor on RORγt binding.
Visualizations
Caption: Experimental workflow to assess VTP-43742 effects on Th17 cells.
Caption: VTP-43742 inhibits the RORγt-driven Th17 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. RAR Pathway [gentarget.com]
- 6. Retinoic acid-gated sequence-specific translational control by RARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NRX-195183 in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-195183 (also known as IRX5183 and VTP-195183) is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα).[1] As a member of the retinoid class of compounds, NRX-195183 plays a crucial role in inducing cellular differentiation and inhibiting proliferation, making it a compound of significant interest in oncology, particularly in the context of hematological malignancies such as leukemia. Preclinical studies have demonstrated its effectiveness in animal models of acute myeloid leukemia (AML). Furthermore, a Phase I/II clinical trial in patients with relapsed or refractory AML and myelodysplastic syndrome (MDS) has been conducted to evaluate its safety and efficacy.[2][3]
This document provides detailed application notes and protocols for the use of NRX-195183 in leukemia research models, focusing on its mechanism of action, and methodologies for assessing its biological effects on leukemia cell lines.
Mechanism of Action
NRX-195183 exerts its anti-leukemic effects by selectively binding to and activating RARα, a nuclear receptor that functions as a ligand-dependent transcription factor.[1] In normal hematopoiesis, RARα is essential for the differentiation of myeloid progenitors. In certain types of leukemia, such as Acute Promyelocytic Leukemia (APL), the function of RARα is disrupted.
Upon binding to RARα, NRX-195183 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription. The resulting gene products drive the differentiation of leukemic blasts into mature granulocytes and can also induce apoptosis (programmed cell death).[2]
A key feature of NRX-195183 is its resistance to catabolism by cytochrome P450 enzymes, such as CYP26, which can degrade other retinoids like all-trans retinoic acid (ATRA).[3] This resistance may lead to more sustained biological activity in the bone marrow microenvironment.[3]
Signaling Pathway
The signaling pathway of NRX-195183 is centered on the activation of RARα and the subsequent transcriptional regulation of genes involved in cell differentiation and apoptosis.
Data Presentation
Preclinical investigations of NRX-195183 have been conducted on various leukemia cell lines, including NB4 (APL), OCI-AML3 (AML with NPM1 mutation), and Kasumi-1 (AML with t(8;21)).[2] While specific quantitative data from these studies is not publicly available in comprehensive tables, the following represents a template for how such data on the biological effects of NRX-195183 would be presented.
Table 1: In Vitro Efficacy of NRX-195183 in Leukemia Cell Lines
| Cell Line | Genetic Profile | Assay | Endpoint | NRX-195183 Activity |
|---|---|---|---|---|
| NB4 | t(15;17) (PML-RARα) | Cell Viability | IC50 | Data not available |
| Differentiation | % CD11b+ cells | Data not available | ||
| Apoptosis | % Annexin V+ cells | Data not available | ||
| OCI-AML3 | NPM1 mutation | Cell Viability | IC50 | Data not available |
| Differentiation | % CD11b+ cells | Data not available | ||
| Apoptosis | % Annexin V+ cells | Data not available | ||
| Kasumi-1 | t(8;21) (AML1-ETO) | Cell Viability | IC50 | Data not available |
| Differentiation | % CD11b+ cells | Data not available |
| | | Apoptosis | % Annexin V+ cells | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of NRX-195183 in leukemia cell line models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of NRX-195183.
Materials:
-
Leukemia cell lines (e.g., NB4, OCI-AML3, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
NRX-195183 (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of NRX-195183 in complete medium.
-
Add 100 µL of the NRX-195183 dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by NRX-195183.
Materials:
-
Leukemia cell lines
-
Complete medium
-
NRX-195183
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of NRX-195183 and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Differentiation Assay (CD11b Staining)
This protocol is for assessing the induction of myeloid differentiation by NRX-195183.
Materials:
-
Leukemia cell lines (especially NB4)
-
Complete medium
-
NRX-195183
-
PE-conjugated anti-human CD11b antibody
-
PE-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of NRX-195183 and a vehicle control for 72-96 hours.
-
Harvest the cells and wash with PBS containing 1% BSA.
-
Incubate the cells with the PE-conjugated CD11b antibody or isotype control for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Determine the percentage of CD11b-positive cells.
Conclusion
NRX-195183 is a promising RARα agonist with demonstrated preclinical activity in leukemia models. The protocols outlined in this document provide a framework for researchers to further investigate its biological effects and potential as a therapeutic agent for leukemia. The generation of quantitative data using these standardized methods will be crucial for the continued development of NRX-195183 and other targeted therapies for hematological malignancies.
References
- 1. Johns Hopkins Investigators Develop Novel Treatment for T-cell Leukemias and Lymphomas – Johns Hopkins Institute for NanoBioTechnology [inbt.jhu.edu]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGN-195183
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of AGN-195183 (also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RARα) agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Compound Information
| Property | Value |
| Synonyms | IRX-5183, VTP-195183, NRX-195183 |
| Molecular Formula | C₂₂H₂₂ClF₂NO₄ |
| Molecular Weight | 437.86 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Solubility Data
This compound is soluble in dimethyl sulfoxide (DMSO). For other solvents, it is recommended to perform small-scale solubility tests.
| Solvent | Concentration | Notes |
| DMSO | 11 mg/mL (25.12 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact solubility.[1][2] |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its biological activity.
Solid Form
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage.[1][2][3] |
| 4°C | 2 years | Suitable for shorter-term storage.[1][2][3] |
In Solvent
| Storage Temperature | Shelf Life | Notes |
| -80°C | 2 years | Recommended for long-term storage of stock solutions.[2][3][4] |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions.[1][2][3][5] |
Important Considerations:
-
When preparing solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][3][5]
-
Before use, allow the product and its solutions to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Experimental Protocols
Protocol for Preparing an In Vitro Stock Solution (10 mM DMSO)
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.3786 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, the required volume of DMSO for 1 mg of this compound is approximately 0.2284 mL.[1][]
-
Dissolution:
-
Aliquoting and Storage:
Protocol for Preparing an In Vivo Formulation
This protocol describes the preparation of a working solution of this compound for in vivo experiments. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 11.0 mg/mL)[3]
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes
-
Pipettes
Procedure (for a final concentration of 1.1 mg/mL):
-
Initial Mixture: In a sterile tube, add 100 µL of the 11.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300.[3][4]
-
Mixing: Mix the solution thoroughly until it is uniform.[3][4]
-
Tween-80 Addition: Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3][4]
-
Final Volume Adjustment: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.[3][4]
-
Final Mixing: Mix the solution thoroughly to ensure homogeneity. The resulting solution should be clear.[3][4]
Note: Alternative in vivo formulations can be prepared using 20% SBE-β-CD in saline or corn oil. For a corn oil formulation, add 100 µL of the 11.0 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. This protocol should be used with caution for dosing periods exceeding half a month.[2][3]
Visualization of Workflow
The following diagram illustrates the key steps for the dissolution and storage of this compound.
Caption: Workflow for dissolving and storing this compound.
References
Revolutionizing Cancer Research: High-Throughput Screening with IRX-5183, a Selective RARα Agonist
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapies, the selective targeting of cellular pathways that drive malignancy is paramount. IRX-5183, a potent and highly selective agonist of the Retinoic Acid Receptor Alpha (RARα), is emerging as a promising candidate for antineoplastic drug development. This document provides detailed application notes and protocols for the utilization of IRX-5183 in high-throughput screening (HTS) assays, offering researchers, scientists, and drug development professionals a comprehensive guide to evaluating its therapeutic potential.
IRX-5183, also known as AGN-195183, exerts its effects by binding to and activating RARα, a nuclear receptor that plays a critical role in cell differentiation, proliferation, and apoptosis.[1] Dysregulation of the RARα signaling pathway is implicated in various cancers. By selectively activating this receptor, IRX-5183 can induce cellular differentiation and programmed cell death, thereby inhibiting the growth of tumor cells. This targeted approach holds significant promise for the development of novel cancer treatments with potentially fewer side effects than conventional chemotherapies.
Quantitative Analysis of IRX-5183 Activity
The potency and selectivity of IRX-5183 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for IRX-5183, providing a clear reference for its activity profile.
Table 1: Binding Affinity and Transcriptional Activation of IRX-5183
| Parameter | Value | Description |
| Kd | 3 nM | Dissociation constant for binding to RARα, indicating high binding affinity.[1] |
| EC80 (RAR Transactivation) | 200 nM | Concentration for 80% of maximal activation of RARα-mediated gene transcription.[1] |
Table 2: Anti-proliferative Activity of IRX-5183 in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 | Description |
| T-47D | Estrogen Receptor Positive (ER+) | 1.4 nM | Half-maximal inhibitory concentration for the inhibition of cell proliferation.[1] |
| SK-BR-3 | Estrogen Receptor Negative (ER-) | 11 nM | Half-maximal inhibitory concentration for the inhibition of cell proliferation.[1] |
Visualizing the Mechanism: The RARα Signaling Pathway
To understand the mechanism of action of IRX-5183, it is essential to visualize the RARα signaling pathway. Upon activation by an agonist like IRX-5183, RARα undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. These genes are instrumental in controlling cellular fate.
Caption: The RARα signaling pathway activated by IRX-5183.
High-Throughput Screening Protocols
The following protocols are designed for high-throughput screening of IRX-5183 and other RARα agonists to assess their impact on cancer cell viability. These protocols can be adapted for 96-well, 384-well, or 1536-well formats.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the impact of IRX-5183 on cell viability is a multi-step process that can be efficiently automated for high-throughput screening.
Caption: General workflow for a high-throughput cell viability assay.
Protocol 1: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., T-47D, SK-BR-3)
-
Complete cell culture medium
-
IRX-5183 stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of IRX-5183 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest IRX-5183 dose) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
IRX-5183 stock solution (in DMSO)
-
96-well or 384-well opaque-walled plates
-
Commercially available ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled plate at a density of 2,000-5,000 cells per well in 80 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of IRX-5183 in complete culture medium. Add 20 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
IRX-5183 represents a significant advancement in the field of targeted cancer therapy. Its high potency and selectivity for RARα make it an ideal candidate for further investigation. The application notes and protocols provided herein offer a robust framework for researchers to conduct high-throughput screening assays, enabling the rapid and efficient evaluation of IRX-5183 and other novel compounds targeting the RARα signaling pathway. This will undoubtedly accelerate the discovery and development of next-generation cancer treatments.
References
Application Notes and Protocols for AGN-195183 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-195183, also known as IRX-5183, is a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] As a member of the retinoid family, this compound holds potential as an antineoplastic agent due to its ability to modulate gene expression related to cell growth, differentiation, and apoptosis.[1] Dysregulation of RARα signaling has been implicated in the development of various cancers, making it a compelling target for therapeutic intervention.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in breast cancer and leukemia models, where it has been shown to inhibit cell growth and induce apoptosis.[2]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for investigating its apoptotic effects in cancer cells.
Mechanism of Action
This compound exerts its biological effects by binding to and activating RARα.[1] Upon ligand binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in critical cellular processes, ultimately leading to the induction of apoptosis in cancer cells.
The downstream signaling cascade initiated by RARα activation can involve several pathways:
-
Induction of Pro-Apoptotic Genes: Activation of RARα can lead to the upregulation of pro-apoptotic proteins.
-
Regulation of Cell Cycle: RARα signaling can influence cell cycle progression, potentially leading to cell cycle arrest and subsequent apoptosis.
-
Crosstalk with other Signaling Pathways: The RARα signaling pathway can interact with other pathways crucial for cell survival and death.
Data Presentation
While specific quantitative data on apoptosis induction by this compound is limited in publicly available literature, the following tables provide a template for organizing and presenting experimental data obtained from apoptosis assays.
Table 1: Cell Viability of Cancer Cell Lines Treated with this compound
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | % Cell Viability (relative to control) |
| T-47D (Breast Cancer) | User-defined | 24 | User-data |
| 48 | User-data | ||
| 72 | User-data | ||
| SK-BR-3 (Breast Cancer) | User-defined | 24 | User-data |
| 48 | User-data | ||
| 72 | User-data | ||
| Other Cancer Cell Line | User-defined | 24 | User-data |
| 48 | User-data | ||
| 72 | User-data |
Note: this compound has been shown to inhibit the growth of T-47D and SK-BR-3 human breast cancer cell lines.[2]
Table 2: Quantification of Apoptosis in Cancer Cells Treated with this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| User-defined | User-defined | 24 | User-data | User-data |
| 48 | User-data | User-data | ||
| 72 | User-data | User-data |
Table 3: Caspase-3/7 Activity in Cancer Cells Treated with this compound
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | Caspase-3/7 Activity (Fold change vs. control) |
| User-defined | User-defined | 24 | User-data |
| 48 | User-data | ||
| 72 | User-data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[4][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit or similar
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the fold change in caspase-3/7 activity compared to the vehicle-treated control.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
Application Notes and Protocols for AGN-195183
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving AGN-195183, a potent and selective Retinoic Acid Receptor Alpha (RARα) agonist. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical evaluation of this compound.
Introduction
This compound is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor involved in the regulation of gene expression controlling cellular differentiation and proliferation.[1] It exhibits high binding affinity for RARα with a dissociation constant (Kd) of 3 nM and displays no significant activity at RARβ or RARγ.[2][3] Preclinical studies have demonstrated its potential as an anti-tumor agent in breast cancer and leukemia models.[4] Furthermore, this compound has been evaluated in Phase I/IIa clinical trials for various hematological malignancies and solid tumors.[2][5]
Mechanism of Action
This compound exerts its biological effects by binding to and activating RARα.[1] RARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RARα/RXR heterodimer is often associated with corepressor proteins that inhibit gene transcription. Upon binding of an agonist like this compound, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins. This complex then initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to an anti-tumor effect.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| RARα Binding Affinity (Kd) | 3 nM | N/A | [2][3] |
| Growth Inhibition | Effective | T-47D, SK-BR-3 (Breast Cancer) | [2][5] |
Table 2: Phase I Clinical Trial Pharmacokinetic Data (60 mg/m²/d Dose)
| Parameter | Value | Patient Population | Reference |
| Cmax | 684 - 7660 ng/mL | Advanced Solid Tumors | [4] |
| AUC | 4140 - 31246 ng-hr/mL | Advanced Solid Tumors | [4] |
| Terminal Elimination Half-life | 4.17 hours | Advanced Solid Tumors | [4] |
Mandatory Visualization
Experimental Protocols
Protocol 1: RARα Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the human RARα receptor.
Materials:
-
Human recombinant RARα ligand-binding domain (LBD)
-
[³H]-9-cis-Retinoic acid (radioligand)
-
This compound
-
9-cis-Retinoic acid (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of this compound and unlabeled 9-cis-retinoic acid.
-
In a microplate, incubate a fixed concentration of human recombinant RARα-LBD with a fixed concentration of [³H]-9-cis-retinoic acid (e.g., 3 nM) and varying concentrations of either this compound or unlabeled 9-cis-retinoic acid.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 9-cis-retinoic acid, e.g., 1 µM).
-
Incubate the plate for 2 hours at 4°C.
-
Separate the bound from free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell Proliferation (MTT) Assay in Breast Cancer Cell Lines
Objective: To evaluate the anti-proliferative effect of this compound on breast cancer cell lines (e.g., T-47D, SK-BR-3).
Materials:
-
Breast cancer cell lines (T-47D, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Murine Leukemia Xenograft Model
Objective: To assess the in vivo anti-leukemic efficacy of this compound.
Materials:
-
Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13, MV4-11)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Matrigel (optional, for subcutaneous injection)
-
Calipers
Procedure:
-
Cell Implantation (Intravenous Model):
-
Harvest AML cells and resuspend them in sterile PBS or culture medium at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension into the tail vein of the immunodeficient mice.
-
-
Treatment:
-
Once leukemia is established (e.g., detectable by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. Administer vehicle to the control group.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for human CD45+ cells).
-
-
Endpoint:
-
Euthanize the mice when they meet the predefined endpoint criteria (e.g., significant weight loss, hind-limb paralysis, or a predetermined tumor burden).
-
Collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., histology, flow cytometry) to assess leukemic infiltration.
-
-
Data Analysis:
-
Compare the survival curves of the treatment and control groups using Kaplan-Meier analysis.
-
Compare the tumor burden between the groups at different time points.
-
Protocol 4: Phase I Clinical Trial in AML/MDS
Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in patients with relapsed or refractory AML or MDS.
Study Design:
-
This is a summary of a representative Phase I, open-label, dose-escalation study (based on NCT02749708).[6][7][8]
Patient Population:
-
Adults with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).
-
Adequate organ function.
-
ECOG performance status of 0-2.
Treatment Plan:
-
This compound is administered orally once daily in 28-day cycles.
-
Dose escalation proceeds in cohorts of patients using a standard 3+3 design.
Assessments:
-
Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Pharmacokinetics: Collect blood samples at specified time points after drug administration to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Efficacy: Assess response to treatment based on established criteria for AML and MDS (e.g., complete remission, partial remission, hematologic improvement).
Disclaimer: This document is intended for informational purposes for research and drug development professionals. The provided protocols are representative and may require optimization for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Clinical trial protocols should be reviewed and approved by the relevant institutional review boards and regulatory authorities.
References
- 1. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay for cell viability [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
AGN-195183 stability in cell culture media
Welcome to the technical support resource for AGN-195183. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability of this compound in common cell culture media. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][] The solubility in DMSO is at least 11 mg/mL (25.12 mM).[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4][5]
Q3: Is this compound stable in aqueous cell culture media?
A3: While specific stability data in various cell culture media is not extensively published, it is a common consideration for small molecules that they may have limited stability in aqueous solutions over extended periods, especially at 37°C. Factors such as pH, exposure to light, and the presence of media components can affect stability. It is recommended to prepare fresh working solutions in media for each experiment or to evaluate the stability under your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα), with a binding affinity (Kd) of 3 nM.[3][6][7] It does not show activity on RARβ or RARγ.[3][6] By activating RARα, this compound can modulate the transcription of genes involved in cell differentiation and proliferation, which is the basis for its investigation as a potential antineoplastic agent.[][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in cell culture media during prolonged incubation. | Prepare fresh working solutions of this compound in media for each experiment. Minimize the time the compound is in the incubator before being added to the cells. Consider performing a time-course experiment to assess the stability of the compound under your specific conditions. |
| Inaccurate concentration of the working solution. | Ensure the stock solution is fully dissolved and properly mixed before preparing dilutions. Use calibrated pipettes for accurate dilutions. | |
| Low or no observable effect of the compound | Insufficient final concentration of this compound. | Verify the calculations for your dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| The compound has degraded due to improper storage. | Ensure stock solutions are stored at the recommended temperature and protected from light. Use a fresh aliquot of the stock solution. | |
| Precipitation of the compound in cell culture media | The final concentration of this compound exceeds its solubility in the aqueous media. | Check the final concentration of DMSO; it should be sufficient to maintain solubility but non-toxic to cells. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the DMSO concentration (while staying within the tolerable limit for your cells). |
Stability of this compound in Cell Culture Media (Hypothetical Data)
The following tables present hypothetical stability data for this compound in two common cell culture media, RPMI-1640 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS). This data is intended to serve as a guideline for experimental design.
Table 1: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 58 |
| 72 | 42 |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 97 |
| 12 | 91 |
| 24 | 80 |
| 48 | 65 |
| 72 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a 10 µM working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound powder and DMSO. The molecular weight of this compound is 437.86 g/mol .[3]
-
Under sterile conditions, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium to obtain a 10 µM working solution.
-
Mix gently by inverting the tube or by gentle pipetting.
-
Use the working solution immediately for your cell culture experiments.
-
References
- 1. This compound (IRX-5183) | RARα激动剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Bioproducts Magazine [bioprodmag.com]
- 7. 美国GlpBio - AGN 195183 | Cas# 367273-07-2 [glpbio.cn]
- 8. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of IRX-5183
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of IRX-5183, a potent and selective retinoic acid receptor alpha (RARα) agonist.[1][2] By following these guidelines, researchers can achieve reliable and reproducible results in their in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my IRX-5183 precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?
A1: This is a common issue for hydrophobic compounds like IRX-5183. The significant change in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of solution.[3] This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out."
Q2: What is the recommended starting solvent for preparing a stock solution of IRX-5183?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of IRX-5183.[2][4] For related retinoids, stock solutions in DMSO are typically prepared at concentrations of 10-100 mM.[5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[7] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. For sensitive assays or cell lines, keeping the final DMSO concentration at or below 0.1% is recommended.[8][9]
Q4: How should I store my IRX-5183 stock solution?
A4: Store the DMSO stock solution in small, single-use aliquots in tightly sealed, light-protected vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation from repeated freeze-thaw cycles.[7][8][10] Retinoids are sensitive to light and air, so proper storage is critical for maintaining compound integrity.[11][12]
Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of IRX-5183?
A5: Yes, poor solubility can lead to high variability in assay results, such as IC50 values.[7] If the compound is not fully dissolved, the actual concentration in your assay will be inconsistent, leading to unreliable data. It is also important to note that retinoids can be unstable in culture media without the presence of proteins like those found in fetal calf serum (FCS) or bovine serum albumin (BSA), which can affect bioavailability and lead to inconsistent results.[3]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate forms immediately after adding the IRX-5183 DMSO stock solution to an aqueous buffer or cell culture medium.
Troubleshooting Workflow:
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhanced expression of retinoic acid receptor alpha (RARA) induces epithelial‐to‐mesenchymal transition and disruption of mammary acinar structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Downregulation of RAR alpha in mice by antisense transgene leads to a compensatory increase in RAR beta and RAR gamma and development of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Optimizing AGN-195183 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AGN-195183 in experimental settings. The information is structured to address common questions and challenges, ensuring the optimization of treatment duration and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as IRX-5183) is a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα), with a binding affinity (Kd) of 3 nM.[1][2][3] Its mechanism of action involves binding to and activating RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating the transcription of genes responsible for cell differentiation and proliferation.[][5] This activation can lead to the induction of cellular differentiation, apoptosis, and an inhibition of cell growth in certain cancer cell types.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for RARα and demonstrates no significant activity on RARβ or RARγ.[1][2][3] This selectivity is a key feature, as it may reduce the off-target effects associated with non-selective retinoids.
Q3: In what types of cancer models has this compound shown activity?
A3: Preclinical studies have demonstrated that this compound inhibits the growth of human breast cancer cell lines, such as T-47D and SK-BR-3.[1][6] It has also been investigated in leukemia models.[7] Clinical trials have been conducted in patients with advanced solid tumors, Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), and Chronic Myelomonocytic Leukemia (CMML).[1][7]
Q4: What are the known pharmacokinetic properties of this compound?
A4: In a Phase I clinical trial, orally administered this compound was rapidly absorbed, reaching peak plasma concentration at approximately one hour post-dose.[7] The average terminal elimination half-life was found to be 4.17 hours.[7] For a detailed summary of pharmacokinetic parameters from this study, please refer to Table 1.
Troubleshooting Guide
Issue 1: Suboptimal or no observed effect on cell proliferation in vitro.
-
Possible Cause 1: Inappropriate Cell Line: The selected cell line may not have the appropriate molecular characteristics for this compound to exert its effects. For instance, the cells may have low or absent expression of RARα or co-factors necessary for its signaling.
-
Possible Cause 2: Insufficient Treatment Duration: As this compound primarily acts by inducing changes in gene transcription, a sufficient duration of treatment is necessary to observe phenotypic changes like decreased proliferation or induced differentiation.
-
Troubleshooting Step: Conduct a time-course experiment, treating the cells for various durations (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment time for your specific cell line and endpoint.
-
-
Possible Cause 3: Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to significant variability in proliferation and other assays.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates: Wells on the periphery of a plate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to variability.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental conditions. Instead, fill these wells with sterile media or PBS to create a humidity barrier.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Advanced Solid Tumor Patients
| Parameter | Value |
| Dose Level | 60 mg/m²/d |
| Time to Peak Concentration (Tmax) | ~1 hour |
| Average Terminal Elimination Half-life (t½) | 4.17 hours |
| Peak Plasma Concentration (Cmax) | 684 - 7660 ng/mL |
| Area Under the Curve (AUC) | 4140 - 31246 ng-hr/mL |
Data from a Phase I clinical trial in patients with advanced solid tumors.[7]
Table 2: Hypothetical Dose-Response of this compound on T-47D Breast Cancer Cell Proliferation (72-hour treatment)
| This compound Concentration (nM) | Percent Inhibition of Proliferation (%) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 |
| 10 | 48.9 ± 3.5 |
| 100 | 85.4 ± 2.8 |
| 1000 | 92.1 ± 1.9 |
This is illustrative data based on the known activity of this compound in breast cancer cell lines.[1][6]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cell lines (e.g., T-47D) in a 96-well format.
-
Materials:
-
T-47D cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed T-47D cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
2. Western Blot for RARα Target Gene Expression
This protocol is for assessing the induction of a known RARα target gene (e.g., a differentiation marker) following this compound treatment.
-
Materials:
-
Cancer cells (e.g., NB4)
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the optimal duration determined previously.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | Wolfe Labs [wolfelabs.com]
- 5. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML [frontiersin.org]
- 9. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AGN-195183 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with AGN-195183.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as IRX-5183, VTP-195183, or NRX-195183, is a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα).[1][2][3] Its primary mechanism involves binding to and activating RARα, a nuclear receptor that functions as a transcription factor.[2][4] This activation leads to the transcription of RARα-responsive genes that regulate cellular differentiation and proliferation, ultimately inducing apoptosis in cancer cells and inhibiting tumor growth.[2][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for RARα with a binding affinity (Kd) of 3 nM.[1][3] It demonstrates negligible activity on RARβ and RARγ, making it a valuable tool for studying RARα-specific pathways.[1][3]
Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?
Inconsistent results can stem from several factors:
-
Compound Stability: Like many small molecules, the stability of this compound in solution can be a source of variability. It is recommended to prepare fresh working solutions for each experiment, particularly for in vivo studies.[1]
-
Solvent and Solubility: The choice of solvent and ensuring complete dissolution is critical. For in vivo studies, specific protocols involving co-solvents like DMSO, PEG300, Tween-80, and saline or corn oil are often required.[1] Improperly dissolved compound will lead to inaccurate dosing and variable results.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. For instance, it has shown activity in breast cancer cell lines like T-47D and SK-BR-3.[1] It is crucial to establish a dose-response curve for your specific cell line to determine the optimal concentration.
-
Experimental Conditions: Variations in incubation time, cell density, and passage number can all contribute to experimental variability. Standardizing these parameters across experiments is essential.
Q4: I am observing lower than expected potency in my cell-based assays. What could be the issue?
-
Incorrect Concentration: Double-check all dilution calculations. Serial dilution errors are a common source of inaccurate final concentrations.
-
Compound Adsorption: this compound is a lipophilic molecule (cLogP = 7.2) and may adsorb to plasticware.[5] Consider using low-adhesion microplates and pipette tips.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently to treatment.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to retinoids and reduce their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line.
Q5: Are there any known off-target effects of this compound?
Based on available data, this compound is highly selective for RARα with no reported activity on RARβ or RARγ.[1][3] However, as with any pharmacological agent, off-target effects at high concentrations cannot be entirely ruled out. It is always good practice to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
Problem: High variability between replicate wells in a cell viability assay.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | Ensure the stock solution is clear and fully dissolved before preparing dilutions. Briefly vortex the stock solution before each use. |
| Pipetting Errors | Use calibrated pipettes and pre-wet the tips before dispensing. When plating cells and adding compound, ensure a consistent technique across all wells. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Cell Clumping | Ensure a single-cell suspension before plating. Cell clumps can lead to uneven growth and compound exposure. |
Problem: Difficulty dissolving this compound for in vivo studies.
Refer to the suggested solvent preparations below. It is crucial to prepare a clear stock solution first before adding co-solvents. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Data and Protocols
Binding Affinity
| Receptor | Kd (nM) |
| RARα | 3 |
| RARβ | No Activity |
| RARγ | No Activity |
Data sourced from MedChemExpress and eJournals of Academic Research & Reviews.[1][3]
Sample In Vivo Solution Preparation
This protocol yields a clear solution of ≥ 1.1 mg/mL.[1]
| Step | Action |
| 1 | Prepare a stock solution in DMSO (e.g., 11.0 mg/mL). |
| 2 | To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly. |
| 3 | Add 50 µL of Tween-80 to the mixture. Mix thoroughly. |
| 4 | Add 450 µL of Saline to adjust the final volume to 1 mL. |
Note: This is an example protocol. The optimal formulation may vary depending on the specific experimental requirements and administration route.[1]
Visualizations
Caption: this compound signaling pathway.
Caption: General cell-based experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | eJournals of Academic Research & Reviews [ejarr.com]
- 4. Facebook [cancer.gov]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AGN-195183 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential in vivo toxicity associated with AGN-195183 (also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable retinoid that functions as a potent and selective agonist for the retinoic acid receptor-alpha (RARα), with a Kd of 3 nM.[1] It has demonstrated no activity on RARβ and RARγ.[1] Its mechanism of action involves binding to and activating RARα, which in turn promotes the transcription of RARα-responsive genes.[2][3] This signaling cascade is crucial for cellular differentiation and proliferation, and its activation can lead to the induction of apoptosis in cancer cells.[2][3]
Q2: What are the known in vivo toxicities of this compound from clinical trials?
A2: Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) have identified several toxicities. The most significant dose-limiting toxicities observed at higher doses (30-60 mg/m²/d) were grade 3 elevations in alkaline phosphatase and grade 3 mucositis.[4] In a study with relapsed or refractory AML/MDS patients, common adverse events included hypertriglyceridemia, fatigue, dyspnea, and edema.[5][6][7] Hypertriglyceridemia was a notable and manageable side effect.[5][6]
Q3: Preclinically, how does the toxicity profile of this compound compare to other retinoids?
A3: Preclinical models have suggested that this compound may have a more favorable topical toxicity profile compared to less selective RAR interactive agents.[4] Specifically, it was found to be inactive in an in vivo model of topical irritation, unlike the RARα-selective retinoid Am-580.[1][8]
Q4: Has this compound been discontinued from clinical trials?
A4: Yes, it has been reported that the clinical development of this compound for cancer treatment was discontinued during Phase I trials.[9][10]
Troubleshooting Guide: In Vivo Toxicity Management
This guide provides practical advice for managing and minimizing toxicities observed during in vivo experiments with this compound.
| Observed Issue/Toxicity | Potential Cause | Recommended Action |
| Elevated Alkaline Phosphatase | Hepatobiliary effects secondary to RARα activation. | - Dose Reduction: This was a dose-limiting toxicity in clinical trials. Consider reducing the dose.[4] - Liver Function Monitoring: Regularly monitor liver function enzymes (ALT, AST, ALP, Bilirubin) throughout the study. - Histopathology: Conduct thorough histopathological analysis of the liver at the end of the study. |
| Mucositis (Oral Inflammation) | Disruption of epithelial cell turnover in the gastrointestinal tract. | - Dose Adjustment: Mucositis was observed at higher doses.[4] A dose reduction is the primary mitigation strategy. - Supportive Care: In animal models, ensure access to soft food and monitor for signs of distress or reduced food intake. |
| Hypertriglyceridemia | Retinoid-induced effects on lipid metabolism. | - Lipid Profile Monitoring: Regularly monitor serum triglyceride and cholesterol levels. - Dietary Considerations: For long-term studies, consider a low-fat diet for the animals if feasible and not a confounding factor for the study. - Pharmacological Intervention: In clinical settings, lipid-lowering agents were used.[6] For preclinical studies, this could be a confounding factor and should be carefully considered. |
| General Morbidity (Fatigue, Weight Loss) | Systemic effects of RARα activation or off-target effects at higher concentrations. | - Dose Titration: Start with a lower dose and gradually escalate to determine the maximum tolerated dose in your specific model. The clinically determined MTD was 15 mg/m²/d.[4] - Frequent Monitoring: Increase the frequency of animal monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). - Staggered Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities from Phase I Solid Tumor Trial [4]
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) | Details of DLTs |
| 60 mg/m²/d | 5 | 2 | Grade 3 elevation of alkaline phosphatase, Grade 3 mucositis |
| 30 mg/m²/d | 4 | 2 | Grade 3 elevation of alkaline phosphatase |
| 15 mg/m²/d | 6 | 0 | Well tolerated |
Table 2: Common Adverse Events from Phase I AML/MDS Trial [5][6][7]
| Adverse Event | Grade | Frequency | Notes |
| Hypertriglyceridemia | 1-4 | 6 out of 11 patients | Manageable with lipid-modifying therapies. |
| Fatigue | 3 | 2 out of 11 patients | - |
| Dyspnea | Not specified | Common | - |
| Edema | Not specified | Common | - |
Experimental Protocols
Protocol 1: In Vivo Assessment of Leukemic Blast Maturation
This protocol is adapted from a clinical study to assess the biological activity of this compound.[5]
-
Animal Model: Use a relevant murine model of acute myeloid leukemia (e.g., AML1-ETO expressing bone marrow progenitors).[11]
-
Treatment: Administer this compound orally at the desired dose and schedule.
-
Sample Collection: Collect bone marrow aspirates or peripheral blood at baseline and at specified time points post-treatment.
-
Flow Cytometry:
-
Prepare single-cell suspensions from the collected samples.
-
Stain cells with fluorescently conjugated antibodies against markers of myeloid differentiation, such as CD11b and CD38.
-
Analyze the samples using a flow cytometer to quantify the percentage of leukemic blasts expressing these maturation markers.
-
-
Data Analysis: Compare the expression of CD11b and CD38 on leukemic blasts before and after treatment to determine if this compound induces in vivo differentiation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for minimizing this compound in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML [frontiersin.org]
- 7. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATRA and the specific RARα agonist, NRX195183, have opposing effects on the clonogenicity of pre-leukemic murine AML1-ETO bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IRX-5183 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing IRX-5183 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is IRX-5183 and what is its mechanism of action?
A1: IRX-5183, also known as AGN-195183, is a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα) with a binding affinity (Kd) of 3 nM.[1] Its mechanism of action involves binding to and activating RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to the induction of cellular differentiation and apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1]
Q2: Which cell lines are suitable for in vitro studies with IRX-5183?
A2: IRX-5183 has been shown to inhibit the growth of human breast cancer cell lines, including T-47D (estrogen receptor-positive) and SK-BR-3 (HER2-positive).[1] The choice of cell line should be guided by the specific research question and the expression levels of RARα.
Q3: What are the expected IC50/EC50 values for IRX-5183 in these cell lines?
A3: The potency of IRX-5183 can vary between cell lines. An IC50 value of 11 nM has been reported for the inhibition of ER-negative SK-BR-3 human breast cancer cells.[1] For the ER-positive T-47D cell line, an EC50 of approximately 50-100 nM was reported for the related compound 9-cis retinoic acid, with a RARα selective agonist being 100 times more potent.[2]
Q4: How should I prepare IRX-5183 for in vitro experiments?
A4: IRX-5183 is typically supplied as a solid. For in vitro assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for your dose-response experiment. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No observable dose-response effect. | Inappropriate concentration range. | Perform a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 0.1 nM to 10 µM) to identify the active range. |
| Compound insolubility. | Visually inspect the media for precipitation at high concentrations. Consider using a different solvent for the stock solution or employing sonication to aid dissolution. | |
| Low RARα expression in the chosen cell line. | Confirm RARα expression in your cell line using techniques like Western Blot or qPCR. Consider using a cell line known to express RARα. | |
| High variability between replicates. | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to be added to the replicate wells. | |
| Unexpected cytotoxicity at all concentrations. | Solvent toxicity. | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to assess its effect on cell viability. Ensure the final solvent concentration is below the toxic threshold for your cell line. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Perform mycoplasma testing. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of IRX-5183 and a related compound in relevant breast cancer cell lines.
Table 1: In Vitro Activity of IRX-5183
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| IRX-5183 (this compound) | SK-BR-3 | Growth Inhibition | IC50 | 11 | [1] |
| IRX-5183 (this compound) | - | Binding Assay | Kd | 3 | [1] |
Table 2: In Vitro Activity of a Related RAR Agonist
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| 9-cis Retinoic Acid | T-47D | Growth Inhibition | EC50 | ~50-100 | [2] |
Note: A RARα selective agonist was reported to be 100 times more potent than a RARγ agonist in T-47D cells, suggesting that the EC50 for IRX-5183 in this cell line would be significantly lower than that of 9-cis retinoic acid.[2]
Detailed Experimental Protocols
Protocol: IRX-5183 Dose-Response Determination using an MTS Assay
This protocol outlines a general method for determining the dose-response curve of IRX-5183 on the proliferation of T-47D or SK-BR-3 cells using a colorimetric MTS assay.
Materials:
-
IRX-5183
-
T-47D or SK-BR-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of IRX-5183 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the highest percentage of DMSO used) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the IRX-5183 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: IRX-5183 Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
References
Preventing degradation of AGN-195183 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of AGN-195183 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound throughout your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of this compound in solution.
Q1: I am observing inconsistent results in my experiments with this compound. Could compound degradation be the cause?
A1: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. The breakdown of this compound can alter its effective concentration and purity, leading to variability in your assays. Factors such as improper storage, multiple freeze-thaw cycles, and exposure to light or atmospheric oxygen can contribute to degradation. It is highly recommended to verify the integrity of your stock solution and review your handling procedures.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of small molecules like this compound in solution can be compromised by several factors:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic pH conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds within the molecule.
-
Thermal Decomposition: Elevated temperatures can increase the rate of chemical degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, adhere to the following storage recommendations:
-
Short-term storage: For use within one month, store solutions at -20°C.
-
Long-term storage: For periods longer than one month, store solutions at -80°C for up to six months.[1] Some suppliers indicate that stock solutions in DMSO may be stable for up to one year at -20°C or two years at -80°C.[2][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes.[1][2][3]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility at the storage temperature or potential degradation. If you observe this, try the following:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not dissolve, it may indicate that the compound has degraded or that the concentration is too high for the solvent.
-
It is recommended to prepare a fresh stock solution. When preparing solutions, ensure the solvent is of high purity and anhydrous, especially when using DMSO, as it is hygroscopic.
Q5: How can I minimize the risk of photodegradation during my experiments?
A5: this compound, like many complex organic molecules, may be sensitive to light. To minimize photodegradation:
-
Store stock solutions and experimental samples in amber or opaque vials.
-
When working with the compound on the bench, minimize its exposure to direct light by covering tubes and plates with aluminum foil.
-
If your experimental setup involves prolonged exposure to light, consider using filtered light or performing the experiment in a dark room.
Data on this compound Stability
While specific quantitative data on the degradation of this compound under various conditions is not extensively published, the following table summarizes the general stability recommendations based on supplier information and best practices for small molecule handling.
| Parameter | Condition | Recommendation | Stability Period |
| Physical Form | Lyophilized Powder | Store at -20°C, desiccated. | 36 Months |
| In Solution | -20°C | Aliquot to avoid freeze-thaw cycles. | Up to 1 Month[4] |
| In Solution | -80°C | Aliquot to avoid freeze-thaw cycles. | Up to 6 Months |
| In DMSO | -20°C | Store in single-use aliquots. | Up to 1 Year[2][3] |
| In DMSO | -80°C | Store in single-use aliquots. | Up to 2 Years[2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents for stress conditions:
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
-
High-purity buffer salts (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials
-
pH meter
-
Analytical balance
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
2. Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Forced Degradation Studies
-
Hydrolytic Degradation:
-
Acidic Condition: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Condition: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Condition: Mix the this compound working solution with an equal volume of purified water. Incubate at 60°C.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw samples. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound working solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place vials containing the this compound working solution in a stability chamber at an elevated temperature (e.g., 70°C).
-
Withdraw samples at specified time points for HPLC analysis.
-
-
Photodegradation:
-
Expose vials containing the this compound working solution to a light source in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC at specified time points.
-
4. HPLC Analysis
-
Use a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of degradation over time for each stress condition.
Visualizations
Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.
References
AGN-195183 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Dasatinib. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and what is its primary mechanism of action?
Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary therapeutic target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[2][3][4] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to other inhibitors like imatinib.[2][4]
Q2: What are the main off-target kinases inhibited by Dasatinib?
Beyond BCR-ABL, Dasatinib potently inhibits several other kinases. The most significant off-targets include members of the SRC family of kinases (SFKs) such as SRC, LCK, YES, and FYN.[2][4][5] It also inhibits c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][4][5] This multi-targeted nature means that observed cellular effects may not be solely due to BCR-ABL inhibition.[6]
Q3: How should Dasatinib be stored and handled in the lab?
For long-term storage, Dasatinib should be kept as a crystalline solid at -20°C, where it is stable for at least two years.[7] For experimental use, a stock solution can be prepared in an organic solvent like DMSO, in which it is highly soluble.[7][8] It is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and to protect them from light.[8][9] Aqueous solutions are not recommended for storage for more than one day.[7]
Q4: What is a typical working concentration for Dasatinib in cell-based assays?
The effective concentration of Dasatinib varies depending on the cell line and the specific target kinase. However, it is typically used in the nanomolar range. For inhibiting BCR-ABL and SRC family kinases, IC50 values are often in the low nanomolar or even sub-nanomolar range.[7][8][10] For cell-based assays, a common working concentration range is between 50-500 nM for treatment durations of 2-6 hours, though this should be optimized for each specific experimental system through dose-response studies.[8][11]
Troubleshooting Guide
Q1: I am observing inconsistent inhibition of my target kinase between experimental batches. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Dasatinib can degrade under certain conditions.[9] Ensure you are using fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.[8][9]
-
Solubility Issues: While soluble in DMSO, Dasatinib is sparingly soluble in aqueous buffers.[7] When diluting your DMSO stock into culture media, ensure it is mixed thoroughly to prevent precipitation. Compound precipitation will lead to a lower effective concentration.[9]
-
Experimental Variability: Inconsistencies in cell density, passage number, and incubation times can lead to variable results. It is crucial to standardize these parameters across all experiments.[9]
Q2: My results are not consistent with the known function of the primary target (e.g., BCR-ABL). Could this be an off-target effect?
Yes, this is a strong possibility. Dasatinib's potent inhibition of multiple kinases, such as the SRC family, can lead to phenotypes that are independent of its effect on BCR-ABL.[6][12] For example, SRC kinases are involved in a wide array of cellular processes including cell adhesion, migration, and survival.[6]
-
How to investigate: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a more selective inhibitor: Compare your results with a kinase inhibitor that has a different off-target profile but targets the same primary kinase.[6]
-
Genetic knockdown: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of your primary target. If this recapitulates the phenotype observed with Dasatinib, it strengthens the evidence for an on-target effect.[6][12]
-
Rescue experiments: Attempt to rescue the observed phenotype by activating downstream components of the primary signaling pathway.[12]
-
Q3: I am observing unexpected toxicity or a decrease in cell viability at concentrations that should be specific for my target. What should I do?
Unexpected toxicity can be due to the inhibition of off-target kinases that are essential for the survival of your specific cell line.[12]
-
Perform a dose-response curve: This is a critical first step to determine the precise IC50 value in your cell line. This will help you identify the lowest effective concentration needed to inhibit the primary target, which can help minimize off-target effects.[6]
-
Check cell line integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and is within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.[9]
-
Characterize your model: Investigate the expression levels and functional importance of known Dasatinib off-targets (like c-KIT, PDGFRβ, or SRC) in your cell line.[12]
Q4: My cells are developing resistance to Dasatinib in long-term culture. What are the potential mechanisms?
Resistance to Dasatinib is a known phenomenon and can occur through several mechanisms:
-
Kinase domain mutations: Point mutations within the target kinase's domain can prevent Dasatinib from binding effectively. The T315I mutation in BCR-ABL is a well-known example that confers resistance.[12][13]
-
Upregulation of the target: Increased expression of the target protein can require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of bypass signaling pathways: Cells can adapt by activating alternative survival pathways that are not dependent on the kinase being inhibited by Dasatinib.
Data Presentation
Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target(s) | Reported IC50 (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | <1 - 4.6 | [1][14] |
| Ba/F3 p210 | Pro-B Leukemia (model) | BCR-ABL | ~3 | [15] |
| Mo7e-KitD816H | Myeloid Leukemia | c-Kit (mutant) | 5 | [16] |
| Lox-IMVI | Melanoma | Src family | 35.4 | [17] |
| C643, TPC1, BCPAP | Thyroid Cancer | Src family | ~50% growth inhibition at 19-1250 nM | [18] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol outlines a method to determine the effect of Dasatinib on the proliferation of cancer cells.[1][16]
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dasatinib in complete culture medium. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 10 µM) for initial experiments.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Kinase Inhibition
This protocol is used to assess the inhibitory effect of Dasatinib on the phosphorylation of its target kinases and downstream signaling proteins.[1]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Dasatinib or vehicle control for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-SRC) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase and/or a housekeeping protein like β-actin or GAPDH.
-
Mandatory Visualization
Caption: Dasatinib's inhibition of key on- and off-target kinases.
Caption: A typical experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Improving bioavailability of oral AGN-195183
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of AGN-195183. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IRX-5183, VTP-195183, or NRX-195183) is a potent and selective agonist of the Retinoic Acid Receptor-α (RARα), with a reported dissociation constant (Kd) of 3 nM.[1][2] It shows high selectivity for RARα with no significant activity on RARβ or RARγ.[1][2] By activating RARα, a ligand-dependent transcription factor, this compound modulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3] This mechanism has been explored for its therapeutic potential in oncology.[3][4]
Q2: What are the key physicochemical properties of this compound relevant to its oral bioavailability?
This compound is a highly lipophilic molecule, a characteristic that significantly influences its formulation and oral absorption. Its calculated Log P (cLogP) is 7.2, indicating poor aqueous solubility.[4][5] This high lipophilicity suggests that while the compound may readily permeate cell membranes, its dissolution in the gastrointestinal tract is likely a rate-limiting step for absorption.
Q3: What is the known clinical pharmacokinetic (PK) profile of oral this compound?
A Phase I clinical trial in patients with advanced solid tumors provides the primary source of human PK data. Following oral administration of this compound in soft gelatin capsules, the drug was absorbed rapidly, reaching peak plasma concentration (Tmax) approximately one hour after dosing. However, the study also revealed high inter-patient variability in exposure. At a dose of 60 mg/m²/day, the Cmax and AUC varied substantially among patients. The average terminal elimination half-life was reported to be 4.17 hours. The maximum tolerated dose (MTD) in this study was established at 15 mg/m²/day.
Q4: What is known about the metabolism of this compound?
A key metabolic feature of this compound is its resistance to catabolism by the cytochrome P450 enzyme CYP26. This is noteworthy because CYP26 is a primary enzyme responsible for the metabolism of many retinoids, including all-trans-retinoic acid (ATRA). Resistance to CYP26-mediated metabolism may lead to more sustained plasma concentrations compared to other retinoids. The specific metabolic pathways and other CYP450 enzymes involved in the clearance of this compound have not been detailed in publicly available literature.
Troubleshooting Guide
Q5: We are observing low and highly variable plasma exposure in our preclinical oral bioavailability studies. What are the likely causes?
Low and inconsistent oral bioavailability is a common challenge for highly lipophilic compounds like this compound. The primary causes are likely related to:
-
Poor Aqueous Solubility: With a cLogP of 7.2, the dissolution of this compound in the gastrointestinal fluids is expected to be very low.[4][5] This dissolution-rate-limited absorption is a major barrier to achieving adequate and consistent bioavailability.
-
Inadequate Formulation: The choice of vehicle is critical. If the formulation does not effectively maintain the drug in a solubilized state in the GI tract, it may precipitate upon administration, leading to poor absorption.
-
First-Pass Metabolism: While this compound is resistant to CYP26, it may be subject to extensive metabolism by other enzymes in the gut wall and liver (e.g., CYP3A4, CYP2C family, or UGTs), reducing the amount of active drug that reaches systemic circulation.
-
Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Food, particularly high-fat meals, can stimulate bile secretion, which can enhance the solubilization and absorption of poorly water-soluble compounds. Conducting studies in both fasted and fed states is recommended.
Q6: How can we develop a more effective oral formulation for our preclinical animal studies?
Given its high lipophilicity, formulation strategies should focus on enhancing solubility and maintaining the drug in a dissolved state. Consider the following approaches:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often effective for lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
Co-Solvent Systems: A simple and effective approach for preclinical studies is to use a co-solvent system. A formulation using 8% ethanol and 92% PEG-400 has been described for oral dosing of similar compounds in rats and can be a good starting point.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and improve its dissolution rate and solubility.
-
Micronization/Nanoparticles: Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the absorption rate.
Q7: What experimental designs are recommended for accurately assessing the oral bioavailability of this compound?
A robust preclinical study to determine oral bioavailability should include:
-
Intravenous (IV) Administration Arm: An IV dose is essential to determine the absolute bioavailability (F%). The IV formulation will likely require a solubilizing vehicle (e.g., 8% Ethanol / 92% PEG-400).[4]
-
Oral (PO) Administration Arm: The test formulation is administered orally, typically via gavage.
-
Serial Blood Sampling: A well-defined blood sampling schedule is crucial to accurately capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Parallel Study Design: Due to potential drug accumulation or altered metabolism with repeated dosing, a parallel design (different animals for IV and PO groups) is often preferred over a crossover design.
Data Presentation
Table 1: Summary of Physicochemical and Clinical Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₂ClF₂NO₄ | - |
| Molecular Weight | 437.87 g/mol | - |
| Mechanism of Action | Selective RARα Agonist | [1][2] |
| Dissociation Constant (Kd) | 3 nM | [1][2] |
| Calculated Log P (cLogP) | 7.2 | [4][5] |
| Clinical Formulation | Soft Gelatin Capsules | - |
| Human Tmax (Oral) | ~1 hour | - |
| Human T½ (Oral) | 4.17 hours | - |
| Human Cmax (60 mg/m²/d) | 684 - 7660 ng/mL (High Variability) | - |
| Human AUC (60 mg/m²/d) | 4140 - 31246 ng·hr/mL (High Variability) | - |
| Metabolism | Resistant to CYP26-mediated catabolism | - |
Table 2: Example Formulation for Preclinical Oral Dosing in Rodents
| Component | Proportion | Purpose | Reference |
| Ethanol (200 proof) | 8% (v/v) | Co-solvent | [4] |
| Polyethylene Glycol 400 (PEG-400) | 92% (v/v) | Primary Vehicle / Solubilizer | [4] |
| Preparation | Dissolve this compound in ethanol first, then add PEG-400 to the final volume and vortex until clear. Prepare fresh daily. |
Experimental Protocols
Protocol 1: Representative Oral Bioavailability Study in Rats
This protocol is a representative methodology based on standard practices for assessing the oral bioavailability of lipophilic compounds.
-
Animals: Male Sprague-Dawley rats (n=4 per group), weighing 200-250g.
-
Housing: Standard conditions with a 12-hour light/dark cycle. Fast animals overnight before dosing.
-
Dose Formulation:
-
Vehicle: 8% Ethanol / 92% PEG-400.
-
IV Formulation: Prepare at 0.2 mg/mL for a 1 mg/kg dose at a volume of 5 mL/kg.
-
PO Formulation: Prepare at 2 mg/mL for a 10 mg/kg dose at a volume of 5 mL/kg.
-
-
Dosing:
-
IV Group: Administer 1 mg/kg via the lateral tail vein.
-
PO Group: Administer 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect ~150 µL of blood (into K2EDTA tubes) from the jugular or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½) using non-compartmental analysis software.
-
Bioavailability Calculation: Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute into the transport buffer to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.
-
Permeability Assessment:
-
Apical to Basolateral (A→B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (e.g., at 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B→A): Add the test compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.
-
-
Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds.
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Workflow for a preclinical oral bioavailability assessment.
References
- 1. Io Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US10697025B2 - Methods of stratifying patients for treatment with retinoic acid receptor-alpha agonists - Google Patents [patents.google.com]
- 4. Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: AGN-195183 vs. All-trans Retinoic Acid (ATRA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the retinoic acid receptor (RAR) agonist AGN-195183 and the well-established therapeutic agent, all-trans retinoic acid (ATRA). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences in mechanism, selectivity, and potential therapeutic applications of these two compounds.
Executive Summary
All-trans retinoic acid (ATRA) is a pan-agonist of retinoic acid receptors (RARs), meaning it activates all three RAR subtypes: α, β, and γ.[1][2] It is a cornerstone in the treatment of acute promyelocytic leukemia (APL), where it induces differentiation of leukemic promyelocytes.[3][4][5] this compound (also known as IRX-5183 or NRX-195183) is a potent and highly selective agonist for RARα.[6][7][8] This selectivity may offer therapeutic advantages in other hematological malignancies, such as non-APL acute myeloid leukemia (AML), by promoting myeloid differentiation without the potentially undesirable effects of RARγ activation.[7][9] Preclinical studies suggest that while ATRA can enhance the self-renewal of hematopoietic stem cells through RARγ, the specific activation of RARα by this compound more effectively promotes the differentiation of committed myeloid progenitors.[9]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ATRA based on available experimental findings.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Dissociation Constant (Kd) | IC50 |
| This compound | RARα | 3 nM[6] | - |
| RARβ/γ | No activity reported[6] | - | |
| ATRA | RARα/β/γ | - | 14 nM[2] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Growth Inhibition) |
| This compound | T-47D | Breast Cancer | 1.4 nM[6] |
| SK-BR-3 | Breast Cancer | 11 nM[6] | |
| ATRA | T-47D | Breast Cancer | Data not available in direct comparison |
| SK-BR-3 | Breast Cancer | Data not available in direct comparison |
Table 3: Preclinical Efficacy in a Non-APL AML Model (AML1-ETO-expressing murine bone marrow progenitors)
| Compound | Effect on Clonogenicity | Outcome on Myeloid Population |
| This compound (NRX195183) | Decreased in vitro clonogenicity[9] | Increase in the mature myeloid population[9] |
| ATRA | Potentiated in vitro clonogenicity[9] | Predominantly immature myeloid population[9] |
Signaling Pathways and Mechanism of Action
Both this compound and ATRA exert their effects by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10] This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.
The key distinction between this compound and ATRA lies in their receptor selectivity. ATRA, as a pan-agonist, activates RARα, RARβ, and RARγ. In contrast, this compound is a selective agonist for RARα. This difference is particularly relevant in the context of hematopoiesis. Preclinical evidence suggests that while RARα activation promotes the differentiation of myeloid progenitors, RARγ activation may contribute to the self-renewal of hematopoietic stem cells.[9] Therefore, the selective activation of RARα by this compound may offer a more targeted therapeutic approach for inducing differentiation in certain leukemias without stimulating the stem cell pool.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific retinoic acid receptor subtype.
-
Objective: To determine the dissociation constant (Kd) of this compound for RARα.
-
Materials:
-
Recombinant human RARα ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
-
Test compound (this compound).
-
Binding buffer (e.g., TEGMN buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 50 mM NaCl, 5 mM DTT).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A constant concentration of the recombinant RARα LBD and the radiolabeled ligand are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
The bound radioligand is separated from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol outlines a method for assessing the effect of this compound and ATRA on the proliferation of cancer cell lines.
-
Objective: To determine the IC50 for growth inhibition of breast cancer cell lines (T-47D, SK-BR-3) by this compound.
-
Materials:
-
Breast cancer cell lines (T-47D, SK-BR-3).
-
Complete cell culture medium.
-
Test compounds (this compound, ATRA).
-
96-well cell culture plates.
-
Sulforhodamine B (SRB) solution.
-
Trichloroacetic acid (TCA).
-
Tris base solution.
-
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound or ATRA) or vehicle control.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
After incubation, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with SRB solution for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
In Vitro Clonogenicity Assay (Colony-Forming Cell Assay)
This protocol describes a method to evaluate the effects of this compound and ATRA on the clonogenic potential of hematopoietic progenitor cells.
-
Objective: To compare the effects of this compound and ATRA on the in vitro clonogenicity of AML1-ETO-expressing murine bone marrow progenitors.
-
Materials:
-
AML1-ETO-expressing murine bone marrow progenitor cells.
-
MethoCult™ medium (or similar methylcellulose-based medium) supplemented with appropriate cytokines.
-
Test compounds (this compound, ATRA).
-
35 mm culture dishes.
-
-
Procedure:
-
Bone marrow progenitor cells are suspended in the MethoCult™ medium.
-
The cells are treated with the test compounds (this compound or ATRA) at desired concentrations or with a vehicle control.
-
The cell suspension is plated in 35 mm culture dishes.
-
The plates are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO2.
-
Colonies (aggregates of >50 cells) are counted using an inverted microscope.
-
The number of colonies in the treated groups is compared to the control group to determine the effect on clonogenicity.
-
Myeloid Differentiation Analysis (Flow Cytometry)
This protocol details a method for assessing the differentiation status of myeloid cells following treatment with this compound or ATRA.
-
Objective: To evaluate the induction of myeloid differentiation in AML1-ETO-expressing murine bone marrow progenitors by this compound and ATRA.
-
Materials:
-
Treated and control cells from the in vitro clonogenicity assay or liquid culture.
-
Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., Mac-1/CD11b, Gr-1).
-
Flow cytometer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
-
Procedure:
-
Cells are harvested and washed with FACS buffer.
-
The cells are incubated with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.
-
The cells are washed again to remove unbound antibodies.
-
The stained cells are analyzed on a flow cytometer.
-
The percentage of cells expressing the myeloid differentiation markers is quantified to assess the level of differentiation.
-
Conclusion
This compound, a selective RARα agonist, demonstrates a distinct pharmacological profile compared to the pan-RAR agonist ATRA. Its ability to potently induce myeloid differentiation without promoting the clonogenicity of leukemic progenitors in preclinical non-APL AML models suggests a promising therapeutic avenue. Further investigation, including direct comparative studies across a broader range of hematological malignancies, is warranted to fully elucidate the clinical potential of this compound. The detailed experimental protocols provided herein offer a framework for such future research.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Accelerated treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Detection of RARs and RXRs in Cells and Tissues Using Specific Ligand-Binding Assays and Ligand-Binding lmmunoprecipitation Techniques | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATRA and the specific RARα agonist, NRX195183, have opposing effects on the clonogenicity of pre-leukemic murine AML1-ETO bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding how retinoic acid derivatives induce differentiation in non-M3 acute myelogeneous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of differentiation in myeloid leukemia cell lines and acute promyelocytic leukemia cells by liposomal all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of retinol and retinoic acid on cell proliferation: a role for reactive species and redox-dependent mechanisms in retinol supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN-195183: A Comparative Guide to its Selectivity for RARβ and RARγ
For researchers and professionals in drug development, understanding the nuanced selectivity of Retinoic Acid Receptor (RAR) modulators is paramount. This guide provides a detailed comparison of AGN-195183's selectivity for RARβ and RARγ against other notable RAR agonists and antagonists. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Quantitative Data Summary
The following table summarizes the biological activity of this compound and other RAR modulators, highlighting their selectivity profiles across the RAR subtypes. The data is presented as either the half-maximal effective concentration (EC50) from transactivation assays or the inhibitory constant (Ki) from binding assays. Lower values indicate higher potency or affinity.
| Compound | Type | RARα | RARβ | RARγ | Selectivity Profile |
| This compound | Agonist | 11 nM (EC50)[1] | 1564 nM (EC50)[1] | 9836 nM (EC50)[1] | RARα Selective |
| All-Trans Retinoic Acid (ATRA) | Agonist | 1.51 nM (EC50)[1] | 1.52 nM (EC50)[1] | 0.2 nM (EC50)[1] | Pan-Agonist |
| Compound 7 | Agonist | 24 nM (EC50)[1] | 1917 nM (EC50)[1] | >300,000 nM (EC50)[1] | RARα Selective |
| AC-261066 | Agonist | >10,000 nM (EC50) | 2 nM (EC50) | >10,000 nM (EC50) | RARβ Selective |
| CD1530 | Agonist | 2750 nM (EC50) | 1500 nM (EC50) | 150 nM (EC50) | RARγ Selective |
| Palovarotene | Agonist | - | - | Potent Agonist | RARγ Selective |
| AGN 193109 | Antagonist | 2 nM (Kd)[2] | 2 nM (Kd)[2] | 3 nM (Kd)[2] | Pan-Antagonist |
| CD2665 | Antagonist | - | Selective Antagonist | Selective Antagonist | RARβ/γ Selective[3] |
As evidenced by the data, this compound is a potent RARα agonist with significantly lower activity at RARβ and RARγ, demonstrating its high selectivity for the alpha subtype.[1][2][4]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of experiments: competitive radioligand binding assays and reporter gene transactivation assays.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Receptor Preparation: Nuclear extracts containing the specific RAR subtype (α, β, or γ) are prepared from cells or tissues engineered to overexpress the receptor of interest.
-
Incubation: A fixed concentration of a high-affinity radiolabeled retinoid (e.g., [3H]-all-trans retinoic acid) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Reporter Gene Transactivation Assay
This cell-based assay measures the functional activity of a compound (agonist or antagonist) by quantifying the activation of a reporter gene under the control of a retinoic acid response element (RARE).
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is co-transfected with two plasmids:
-
An expression vector encoding the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with one or more RAREs.
-
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound.
-
Cell Lysis: After a defined incubation period (typically 18-24 hours), the cells are lysed to release the cellular components, including the reporter enzyme.
-
Enzyme Assay: The activity of the reporter enzyme (luciferase or β-galactosidase) in the cell lysate is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist-induced response (IC50 for antagonists) is determined.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Workflow for determining RAR selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential effects of several retinoid receptor-selective ligands on squamous differentiation and apoptosis in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ [mdpi.com]
Comparative Analysis of AGN-195183 in Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of AGN-195183, a potent and selective retinoic acid receptor alpha (RARα) agonist. The following sections detail its mechanism of action, preclinical efficacy, and clinical trial findings in comparison to other relevant therapies.
Mechanism of Action: Selective RARα Agonism
This compound (also known as IRX-5183) is a synthetic retinoid designed as a highly selective agonist for the retinoic acid receptor alpha (RARα) with a binding affinity (Kd) of 3 nM.[1] Unlike pan-RAR agonists such as all-trans retinoic acid (ATRA), this compound exhibits no significant activity on RARβ or RARγ isoforms.[1] This selectivity is intended to minimize off-target effects and associated toxicities.
The primary mechanism of action for this compound involves its binding to and activation of RARα, a nuclear receptor that functions as a ligand-dependent transcription factor. Upon activation, RARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis, ultimately leading to the inhibition of tumor growth.
Preclinical Anti-Tumor Activity
In Vitro Studies: Breast Cancer Cell Lines
This compound has demonstrated potent inhibition of proliferation in human breast cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values for this compound and provides a comparison with ATRA from a separate study.
Table 1: In Vitro Proliferation Inhibition (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (nM) |
| T-47D | ER+, PR+, HER2- | 1.4 |
| SK-BR-3 | ER-, PR-, HER2+ | 11 |
Data sourced from MedChemExpress.[1]
Table 2: Comparative In Vitro Proliferation Inhibition (IC50) of ATRA in Breast Cancer Cell Lines
| Cell Line | Receptor Status | ATRA IC50 (µM) |
| T-47D | ER+, PR+, HER2- | ~0.5* |
*Note: This IC50 value for ATRA in T-47D cells was observed in a combination treatment study and is provided for contextual comparison. Direct head-to-head studies in the same publication were not available.
These in vitro data suggest that this compound is a potent inhibitor of breast cancer cell growth, with activity in the nanomolar range.
In Vivo Studies
Publicly available data on the in vivo anti-tumor activity of this compound in xenograft models is limited. While preclinical studies have been conducted and are referenced in clinical trial summaries, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume over time) are not detailed in the reviewed literature. These studies have indicated anti-tumor activity in breast cancer and leukemia models.
Clinical Validation
This compound has been evaluated in Phase I/IIa clinical trials for various malignancies.
Solid Tumors
A Phase I clinical trial in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended Phase II dose of 15 mg/m²/day for continuous oral daily dosing. The dose-limiting toxicities observed at higher doses included elevated alkaline phosphatase and mucositis.
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)
A Phase I dose-escalation study (NCT02749708) evaluated this compound in patients with relapsed or refractory AML and MDS.
Table 3: Summary of Clinical Trial NCT02749708 for this compound in AML/MDS
| Parameter | Details |
| Phase | I |
| Patient Population | Relapsed or Refractory AML and MDS |
| Dosing Regimens | 50 mg and 75 mg daily |
| Efficacy | 36% of patients had stable disease or better. One patient achieved a morphological complete remission with incomplete hematologic recovery. |
| Pharmacodynamics | Evidence of in vivo leukemic blast maturation was observed. |
| Common Adverse Events | Hypertriglyceridemia, fatigue, dyspnea, edema. |
This was a single-arm study, and as such, no direct comparator data is available from this trial. The results suggest that this compound is biologically active and has a manageable safety profile in this patient population.
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
The anti-proliferative activity of this compound was likely determined using a standard cell viability assay, such as the MTT or MTS assay. A general protocol for such an experiment is outlined below.
Clinical Trial Protocol (NCT02749708)
This was a single-center, single-arm, open-label Phase I dose-escalation study. Patients with relapsed or refractory AML or MDS were enrolled. The primary objectives were to determine the safety, tolerability, MTD, and recommended Phase II dose of this compound. Efficacy was a secondary endpoint. Patients received continuous daily oral doses of this compound in 28-day cycles.
Conclusion
This compound is a potent and selective RARα agonist with demonstrated anti-proliferative activity in preclinical models of breast cancer. Early-phase clinical trials have shown evidence of biological activity and a manageable safety profile in patients with advanced solid tumors and hematologic malignancies. Its selectivity for RARα may offer an improved therapeutic window compared to non-selective retinoids like ATRA. Further clinical investigation, including randomized controlled trials, will be necessary to fully elucidate its comparative efficacy against current standard-of-care treatments.
References
AGN-195183: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AGN-195183, also known as IRX-5183, has emerged as a potent and highly selective agonist for the Retinoic Acid Receptor alpha (RARα), a key regulator of cellular differentiation and proliferation.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies for the key assays employed in its characterization.
Quantitative Analysis of Receptor Binding and Functional Activity
The selectivity of this compound for RARα is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound across the three Retinoic Acid Receptor subtypes (α, β, and γ).
| Receptor | Binding Affinity (Kd) | Relative Agonist Potency (EC50 Ratio) |
| RARα | 3 nM[1][2] | 1.0 |
| RARβ | No activity reported[1][2] | >100 |
| RARγ | No activity reported[1][2] | >100 |
Experimental Protocols
The determination of receptor binding affinity and functional potency is crucial for characterizing the selectivity of a compound like this compound. The following are detailed methodologies for key experiments typically employed in such assessments.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for RARα, RARβ, and RARγ.
Materials:
-
Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radiolabeled ligand, typically [3H]-all-trans retinoic acid (ATRA).
-
This compound and other unlabeled competitor compounds.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate a fixed concentration of the RAR LBD with a fixed concentration of [3H]-ATRA in the presence of increasing concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-ATRA (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RAR Functional Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the agonist activity (EC50) of this compound at RARα, RARβ, and RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express significant levels of RARs.
-
Expression plasmids for full-length human RARα, RARβ, and RARγ.
-
A reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and reagents.
-
This compound and a reference agonist (e.g., ATRA).
-
Lysis buffer and substrate for the reporter enzyme.
-
A luminometer or spectrophotometer.
Procedure:
-
Cell Transfection: Co-transfect the mammalian cells with an expression plasmid for one of the RAR subtypes and the RARE-reporter plasmid.
-
Compound Treatment: After an appropriate incubation period to allow for receptor expression (e.g., 24 hours), treat the cells with increasing concentrations of this compound or the reference agonist.
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Reporter Gene Assay: Add the appropriate substrate and measure the reporter gene activity (e.g., luminescence or absorbance).
-
Data Analysis: Plot the reporter gene activity as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizations
RARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Retinoic Acid Receptor alpha (RARα).
Caption: Canonical signaling pathway of RARα activation by this compound.
Experimental Workflow for Receptor Cross-Reactivity Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound against a panel of receptors.
Caption: Workflow for assessing receptor cross-reactivity.
References
A Comparative Efficacy Analysis of RARα Agonists: IRX-5183 vs. Am-580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective retinoic acid receptor alpha (RARα) agonists, IRX-5183 and Am-580. Both compounds have demonstrated potential as therapeutic agents in oncology by modulating the RARα signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance.
Mechanism of Action
Both IRX-5183 and Am-580 are synthetic retinoids that selectively bind to and activate RARα.[1] RARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the transcription of genes that regulate critical cellular processes.[2][3] Dysregulation of this pathway is implicated in various cancers. By activating RARα, these agonists can induce differentiation and apoptosis in cancer cells, thereby inhibiting tumor growth.[1][4]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for IRX-5183 and Am-580 from various preclinical studies. It is important to note that these data are compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | IRX-5183 | Am-580 | Reference |
| Binding Affinity (Kd) | 3 nM (for RARα) | Not explicitly stated as Kd, but noted to have high affinity for RARα. | [5] |
| IC50 | Not explicitly stated | 8 nM | [1] |
| EC50 | Not explicitly stated | 0.36 nM | [1] |
Table 2: In Vitro Cellular Effects
| Assay | Cell Line | IRX-5183 | Am-580 | Reference |
| Cell Differentiation | NB4 (APL) | Plasma from treated patients induced a 5.8-fold upregulation of CD11b expression. | Induces granulocytic maturation at concentrations 10- to 100-fold lower than all-trans retinoic acid (ATRA). | [6][7] |
| Apoptosis | Not explicitly stated | Induces apoptosis in cancer cells. | Increases caspase-3 expression. | [1][4] |
| Cell Proliferation | MCF-7 (Breast Cancer) | Not explicitly stated | Enhances anti-proliferative effect of RARγ knockdown. | [1] |
Table 3: In Vivo Efficacy in Animal Models
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Murine AML model | IRX-5183 | Promoted myeloid differentiation. | [8] |
| Breast Cancer | MMTV-Myc mice | Am-580 | ~90% inhibition of mammary tumor growth (P<0.001) and significant reduction in lung metastasis (P<0.01). | [9][10] |
| Diabetic Retinopathy | Diabetic mice | Am-580 | Markedly decreased the number of apoptotic retinal cells. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted for the specific studies referenced.
Radioligand Binding Assay (for Kd and IC50 Determination)
This assay measures the affinity of a compound for its receptor.
-
Preparation of Reagents : A radiolabeled ligand (e.g., [3H]-ATRA) and unlabeled competitor (IRX-5183 or Am-580) are prepared in a suitable binding buffer.
-
Incubation : Recombinant RARα protein is incubated with the radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
Separation : The bound and free radioligand are separated using a filter membrane.
-
Detection : The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis : The data is used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and the Kd (dissociation constant), which is a measure of binding affinity.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of IRX-5183 or Am-580 for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation : Cells are cultured on slides or coverslips and treated with the test compound.
-
Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow entry of the labeling reagents.
-
TUNEL Reaction : The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization : The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the fluorescence is visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.[11][13][14]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment and control groups. The test compound (IRX-5183 or Am-580) is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess markers of proliferation and apoptosis.[9][10]
Visualizations
RARα Signaling Pathway
Caption: RARα signaling pathway activated by retinoid agonists.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro efficacy testing of RARα agonists.
Conclusion
Both IRX-5183 and Am-580 are potent and selective RARα agonists with demonstrated anti-cancer activity in preclinical models. Am-580 has been extensively studied in breast cancer models, showing significant tumor growth inhibition. IRX-5183 has shown promise in acute myeloid leukemia models and has progressed to Phase 1 clinical trials.[6][15] A key differentiator mentioned in early reports is that IRX-5183 may not cause the topical irritation associated with Am-580, suggesting a potentially better safety profile for certain applications.
The choice between these two compounds for research or therapeutic development will depend on the specific cancer type being targeted, the desired therapeutic window, and the acceptable safety profile. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of IRX-5183 and Am-580.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATRA and the specific RARα agonist, NRX195183, have opposing effects on the clonogenicity of pre-leukemic murine AML1-ETO bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental effect of retinoic acids on apoptosis during the development of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell proliferation assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]
A Comparative Guide to AGN-195183 in Combination with Chemotherapy Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of AGN-195183, a potent and selective retinoic acid receptor alpha (RARα) agonist, with other therapeutic alternatives. The focus is on its potential use in combination with other chemotherapy agents, supported by available experimental data.
This compound (also known as IRX195183) is an orally bioavailable retinoid that activates RARα, a nuclear receptor that plays a crucial role in cell differentiation and proliferation.[1] By binding to and activating RARα, this compound promotes the transcription of genes that induce cellular differentiation and apoptosis, thereby inhibiting tumor growth.[1] Preclinical studies have demonstrated its anti-tumor activity in breast cancer and leukemia models.[2]
Monotherapy and Combination Therapy Landscape
While direct clinical data on this compound in combination with conventional chemotherapy agents is limited, a phase 1 study has evaluated its use as a single agent in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[3][4] To provide a comparative landscape, this guide will also detail a clinical trial of another selective RARα agonist, SY-1425, in combination with the chemotherapy agent azacitidine.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound as a monotherapy and a related RARα agonist in a combination therapy setting.
Table 1: Clinical Trial Data for this compound (IRX195183) Monotherapy in Relapsed/Refractory AML/MDS
| Parameter | Value | Reference |
| Phase | 1 | [3] |
| Patient Population | Relapsed/Refractory AML and MDS | [3] |
| Dosing | 50 mg or 75 mg daily | [4] |
| Number of Patients | 11 | [3] |
| Efficacy | ||
| Morphological Complete Remission with Incomplete Hematologic Recovery | 1 patient | [4] |
| Stable Disease or Better | 4 patients (36%) | [4] |
| Common Adverse Events | Hypertriglyceridemia, fatigue, dyspnea, edema | [4] |
Table 2: Clinical Trial Data for SY-1425 (RARα Agonist) in Combination with Azacitidine in RARA-Overexpressing Relapsed/Refractory AML
| Parameter | Value | Reference |
| Phase | 2 | [5] |
| Patient Population | RARA-overexpressing, relapsed/refractory AML | [5] |
| Dosing | SY-1425: 6 mg/m²/day orally (days 8-18); Azacitidine: 75 mg/m² IV/SC (days 1-7) of a 28-day cycle | [5] |
| Number of Patients | 28 | [5] |
| Efficacy | ||
| Overall Response Rate | Not explicitly stated, but showed "encouraging activity" | [5] |
| Median Time to Response | 1.4 months | [5] |
| Transfusion Independence | 30% (6 of 20 patients) | |
| Safety | Well-tolerated with no increased toxicity compared to expected from either agent alone | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Phase 1 Clinical Trial of this compound (IRX195183) in Relapsed/Refractory AML/MDS[3]
-
Study Design: This was a single-center, single-arm, prospective phase 1 dose-escalation study. The primary objectives were to assess the safety and tolerability of IRX195183 and to determine the maximum tolerated dose (MTD).
-
Patient Population: Patients with relapsed or refractory AML or high-risk MDS.
-
Treatment: Oral IRX195183 was administered daily in 28-day cycles at two dose levels: 50 mg and 75 mg. Patients with stable disease or better could continue treatment for up to four additional cycles.
-
Safety and Efficacy Assessments: Adverse events were monitored continuously. Efficacy was evaluated based on bone marrow biopsies and peripheral blood counts.
-
Pharmacodynamics: Plasma samples from patients were collected to assess the in vitro differentiation capacity of the NB4 leukemic cell line.
Preclinical Comparison of this compound (NRX195183) and ATRA in a Murine AML Model[6]
-
Cell Culture: AML1-ETO-expressing murine bone marrow progenitor cells were cultured.
-
Treatment: Cells were treated with either ATRA or NRX195183.
-
Clonogenicity Assay: The in vitro clonogenicity of the treated cells was assessed.
-
Flow Cytometry and Morphological Analysis: The differentiation status of the cells was evaluated using flow cytometry and morphological analysis.
-
In Vivo Model: An AE9a in vivo murine model was used to assess the effects of NRX195183 on myeloid differentiation.
-
Gene Expression Analysis: Gene expression profiling was performed on ATRA-treated cells.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RARA Agonist Plus Azacitidine Shows Encouraging Activity in Relapsed/Refractory AML - The ASCO Post [ascopost.com]
A Comparative Guide to RARα Agonists: AGN-195183 and AGN-193836
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of two selective Retinoic Acid Receptor Alpha (RARα) agonists, AGN-195183 and AGN-193836. The information presented is curated from publicly available experimental data to assist researchers in understanding the nuanced differences in their biochemical and cellular activities.
Introduction
This compound and AGN-193836 are synthetic retinoids that exhibit selective agonist activity for the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor involved in regulating gene transcription that controls cellular processes such as proliferation and differentiation.[1] While both compounds target the same receptor, evidence suggests differences in their binding affinity, selectivity, and cellular effects.
Biochemical Profile: Binding Affinity and Selectivity
A critical differentiator between RARα agonists is their binding affinity and selectivity for the target receptor over other RAR isoforms (RARβ and RARγ).
This compound is a potent and highly selective RARα agonist.[1][2][3] Experimental data indicates a dissociation constant (Kd) of 3 nM for its interaction with RARα.[1][2][3] Notably, this compound is reported to have no activity on RARβ and RARγ , highlighting its high specificity for the alpha isoform.[1][2][3]
| Compound | Target | Dissociation Constant (Kd) | Selectivity Profile |
| This compound | RARα | 3 nM[1][2][3] | No activity on RARβ/γ[1][2][3] |
| AGN-193836 | RARα | Data not available | Selective for RARα[4][5] |
Cellular Activity: Inhibition of Breast Cancer Cell Growth
The anti-proliferative effects of these RARα agonists have been evaluated in human breast cancer cell lines. The data available for this compound demonstrates its ability to inhibit the growth of both estrogen receptor-positive (T-47D) and HER2-overexpressing (SK-BR-3) breast cancer cells.
| Compound | Cell Line | Receptor Status | IC50 (Growth Inhibition) |
| This compound | T-47D | ER-positive | 1.4 nM[3] |
| SK-BR-3 | HER2-overexpressing | 11 nM[3] | |
| AGN-193836 | T-47D | ER-positive | Data not available |
| SK-BR-3 | HER2-overexpressing | Data not available |
ER: Estrogen Receptor; HER2: Human Epidermal Growth Factor Receptor 2
While a study confirms the biological activity of AGN-193836 in breast cancer cell lines, specific IC50 values for T-47D and SK-BR-3 cells were not found in the reviewed literature, precluding a direct quantitative comparison of their anti-proliferative potency in these lines.[4]
Mechanism of Action: The RARα Signaling Pathway
Both this compound and AGN-193836 exert their effects by activating the RARα signaling pathway. Upon binding of an agonist, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to changes in cellular processes like differentiation and proliferation.[1]
The binding of the agonist to RARα induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This switch from repression to activation of transcription is a key event in retinoid signaling. The downstream genes regulated by this pathway are numerous and play roles in cell cycle control and differentiation.
Below is a generalized diagram of the RARα signaling pathway.
Experimental Protocols
Radioligand Competitive Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a receptor.
-
Receptor Preparation: Nuclear extracts containing the specific RAR isoform (α, β, or γ) are prepared from transfected cells (e.g., COS-7 cells) or from recombinant protein expression systems.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]9-cis-Retinoic Acid) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or AGN-193836).
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 2 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand. This is often achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki or Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability/Growth Inhibition Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells (e.g., T-47D, SK-BR-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or AGN-193836) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the data on a dose-response curve.
Summary and Conclusion
Both this compound and AGN-193836 are valuable research tools for investigating the role of RARα in various biological processes. The available data indicates that This compound is a more potent and selective RARα agonist compared to AGN-193836 . Its high specificity, with no reported activity on RARβ and RARγ, makes it a more precise tool for dissecting RARα-specific functions. The quantitative data on its potent anti-proliferative effects in breast cancer cell lines further underscores its potential as a lead compound for therapeutic development.
While AGN-193836 is a well-established selective RARα agonist, the lack of readily available, directly comparable quantitative data for its binding affinity and cellular potency in the same experimental systems as this compound makes a definitive performance comparison challenging. Researchers should consider the higher potency and selectivity of this compound when designing experiments requiring precise modulation of RARα signaling.
The provided experimental protocols offer a general framework for the types of assays used to characterize these compounds. It is recommended that researchers consult specific publications for detailed methodologies tailored to their experimental setup.
References
- 1. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 2. This compound | Ontology Online [ontologyonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different effects of the treatment with AGN 193836 and 9-cis-retinoic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of AGN-195183 Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of the research findings on AGN-195183, a selective retinoic acid receptor alpha (RARα) agonist, with other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance based on available experimental data.
Mechanism of Action
This compound is a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα) with a dissociation constant (Kd) of 3 nM.[1] It exhibits no significant activity on RARβ or RARγ, ensuring a targeted engagement of the RARα signaling pathway. The primary mechanism of action for this compound involves its binding to and activation of RARα. This activation promotes RARα-mediated signaling, leading to the transcription of specific genes responsible for cellular differentiation and proliferation. Ultimately, this cascade of events induces apoptosis (programmed cell death) in cancer cells and inhibits tumorigenesis.
Signaling Pathway of this compound
The binding of this compound to RARα initiates a cascade of molecular events that modulate gene expression, leading to anti-tumor effects. The simplified signaling pathway is illustrated below.
References
Independent Validation of IRX-5183's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated mechanism of action of IRX-5183 against alternative therapies, supported by experimental data. IRX-5183 is a synthetic, orally bioavailable agonist of the Retinoic Acid Receptor Alpha (RARα) with a notable characteristic of being resistant to metabolism by cytochrome P450 26 (CYP26) enzymes.[1] Its primary mechanism of action involves binding to and activating RARα, a nuclear receptor that regulates gene transcription to induce cellular differentiation and apoptosis, thereby inhibiting tumor cell proliferation.[2]
This guide will compare IRX-5183 to two other well-known retinoids used in the treatment of acute myeloid leukemia (AML): All-trans Retinoic Acid (ATRA) and Tamibarotene.
Core Mechanism of Action: RARα Agonism
Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, regulate the expression of genes involved in cell growth, differentiation, and apoptosis. In certain leukemias, such as Acute Promyelocytic Leukemia (APL), the RARα signaling pathway is disrupted. RARα agonists like IRX-5183, ATRA, and Tamibarotene aim to restore this signaling to promote the differentiation of leukemic blasts into mature granulocytes.[3]
Comparative Data
The following tables summarize the available quantitative data for IRX-5183 and its comparators.
Table 1: RARα Binding Affinity and Transactivation
| Compound | RARα Binding Affinity (Kd/Ki, nM) | RARα Transactivation (EC50, nM) | Selectivity Profile |
| IRX-5183 | Data not publicly available | Data not publicly available | Selective for RARα |
| ATRA | ~5 ± 0.3[4] | ~169[5] | Pan-RAR agonist (activates RARα, β, and γ) |
| Tamibarotene | Data not publicly available (reported as a specific agonist)[6] | <10[7] | Specific for RARα and RARβ[6] |
Table 2: In Vitro Differentiation of AML Cell Lines (HL-60)
| Compound | Concentration | Differentiation Marker (CD11b+) |
| IRX-5183 | Data not publicly available | Induces myeloid differentiation |
| ATRA | 0.1 µM - 1 µM | Significant increase in CD11b expression after 48-72 hours[8][9] |
| Tamibarotene | Data not publicly available (reported to be ~10x more potent than ATRA)[10] | Induces differentiation in HL-60 cells[10] |
Table 3: Metabolism by CYP26A1
| Compound | Susceptibility to CYP26A1 Metabolism | Impact on Pharmacokinetics |
| IRX-5183 | Resistant[1] | Stable plasma concentrations with chronic dosing[1] |
| ATRA | Substrate; induces its own metabolism | Decreased plasma concentrations with chronic dosing, leading to potential resistance[1] |
| Tamibarotene | More resistant than ATRA | Sustained plasma levels compared to ATRA[6] |
Table 4: Comparative Pharmacokinetics (Human Data)
| Compound | Dosing | Key Pharmacokinetic Features |
| IRX-5183 | Oral, once daily (50-100 mg in Phase 1)[1] | Steady improvement in Cmax and AUC over 28 days, suggesting no auto-induction of metabolism.[1] |
| ATRA | Oral, daily (45 mg/m²)[11] | Significant decrease in AUC and Cmax with repeated dosing.[11] |
| Tamibarotene | Oral, twice daily (6 mg/m²)[12] | Sustained plasma levels, lower affinity for cellular retinoic acid-binding protein (CRABP) compared to ATRA.[6] |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of RARα agonists.
Caption: Experimental workflow for in vitro differentiation assay.
Caption: Logical comparison of key attributes.
Experimental Protocols
In Vitro Differentiation Assay of HL-60 Cells
This protocol is a generalized procedure for assessing the differentiation-inducing capacity of retinoids on the human promyelocytic leukemia cell line, HL-60.
a. Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Subculture cells every 2-3 days to maintain exponential growth.
b. Treatment:
-
Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in a 96-well plate.
-
Treat cells with varying concentrations of IRX-5183, ATRA, or Tamibarotene. A vehicle control (e.g., DMSO) should be included.[8]
c. Incubation:
-
Incubate the treated cells for a period of 48 to 96 hours at 37°C and 5% CO₂.
d. Staining for CD11b Expression:
-
Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-human CD11b antibody or an isotype control antibody for 30 minutes at 4°C in the dark.[8]
e. Flow Cytometry Analysis:
-
After incubation, wash the cells again with PBS.
-
Analyze the cells using a flow cytometer to determine the percentage of cells expressing the CD11b surface marker, which is indicative of myeloid differentiation.[8]
CYP26A1 Metabolism Assay
This protocol outlines a general method to assess the metabolism of retinoids by the CYP26A1 enzyme using liquid chromatography-mass spectrometry (LC-MS/MS).
a. Incubation with Human Liver Microsomes:
-
Prepare an incubation mixture containing human liver microsomes (which contain CYP enzymes), a NADPH regenerating system, and the test compound (IRX-5183, ATRA, or Tamibarotene) in a phosphate buffer.[13]
-
Pre-incubate the mixture at 37°C.[14]
-
Initiate the reaction by adding NADPH.[14]
b. Sample Quenching and Extraction:
-
After a specified incubation time, stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.[13]
-
Add an internal standard for quantitative analysis.
-
Centrifuge the mixture to pellet the protein.
-
Extract the supernatant containing the parent compound and its metabolites.
c. LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate the parent compound and its metabolites using a suitable chromatography column and mobile phase gradient.[14]
-
Detect and quantify the parent compound and its metabolites using mass spectrometry.[13]
d. Data Analysis:
-
Determine the rate of metabolism by measuring the disappearance of the parent compound and the appearance of its metabolites over time.
-
Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).[14]
Conclusion
Independent validation confirms that IRX-5183 acts as a selective RARα agonist, inducing differentiation in myeloid leukemia cells. Its key distinguishing feature is its resistance to CYP26-mediated metabolism, which addresses a primary mechanism of resistance to ATRA and leads to a more stable and favorable pharmacokinetic profile. While direct, side-by-side quantitative comparisons with ATRA and Tamibarotene are not extensively published, the available data suggests that IRX-5183 and Tamibarotene represent significant advancements over ATRA in terms of sustained plasma concentrations and, in the case of Tamibarotene, potentially higher potency. Further independent studies providing direct comparative data on binding affinities and differentiation potency would be beneficial for a more complete quantitative assessment.
References
- 1. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The retinoic acid receptor (RAR) α-specific agonist Am80 (tamibarotene) and other RAR agonists potently inhibit hepatitis B virus transcription from cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamibarotene | C22H25NO3 | CID 108143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. [sites.ualberta.ca]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and Functional Characterization of Cytochrome P450 26A1, a Retinoic Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AGN-195183: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of AGN-195183, a potent and selective agonist of RARα. Adherence to these procedures is critical due to the compound's identified hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.
Hazard Identification:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate PPE to minimize exposure risk.
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (chemically resistant). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory in the vicinity of handling.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Container Selection: Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with this compound and any solvents used. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in DMSO solution," "Contaminated labware with this compound"). The accumulation start date must also be recorded on the label.
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are not stored together.
-
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent and any cleanup materials must be collected and placed in the designated hazardous waste container.
-
Disposal Request: Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
Personal protective equipment for handling AGN-195183
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of AGN-195183, a potent and selective retinoic acid receptor alpha (RARα) agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental protocols.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment must be worn at all times in the laboratory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or creating aerosols. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure. As a retinoid, this compound is sensitive to light, air, and heat.
Key Handling and Storage Guidelines:
| Aspect | Protocol |
| Light-Sensitive | All work with this compound or its solutions should be conducted under yellow or red light to prevent photodegradation.[1][2] |
| Atmosphere | Store the solid compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Temperature | Store the solid compound at -20°C for long-term stability. Stock solutions should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following provides a general framework for preparing and using this compound in a laboratory setting.
Preparation of Stock Solutions
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Under yellow or red light, weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 228.38 µL of DMSO to 1 mg of this compound (Molecular Weight: 437.86 g/mol ).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C under an inert atmosphere.
General Protocol for Cell-Based Assays
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its biological activity.
-
Cell Culture: Culture the desired cancer cell line in its appropriate growth medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium. Remember to prepare a vehicle control (medium with the same concentration of DMSO without the compound).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Following incubation, perform the desired assay to measure the effects of this compound, such as a cell viability assay (e.g., MTT or CellTiter-Glo), apoptosis assay, or gene expression analysis.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4][5][6][7]
Disposal Workflow:
References
- 1. Photodecomposition and Phototoxicity of Natural Retinoids [mdpi.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. enviroserve.com [enviroserve.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
